molecular formula C5H11ClO3S B2431680 1-Methoxybutane-2-sulfonyl chloride CAS No. 1339022-44-4

1-Methoxybutane-2-sulfonyl chloride

Cat. No.: B2431680
CAS No.: 1339022-44-4
M. Wt: 186.65
InChI Key: JMCYWKUTKSXTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxybutane-2-sulfonyl chloride ( 1339022-44-4) is a specialized organic building block with the molecular formula C 5 H 11 ClO 3 S and a molecular weight of 186.66 g/mol [ ][ ]. Its structure is defined by the SMILES notation CCC(COC)S(=O)(=O)Cl [ ][ ]. As a sulfonyl chloride, it is a highly reactive intermediate primarily used in organic synthesis and materials science research. The principal application of this compound is to introduce the 1-methoxybutane-2-sulfonyl moiety into target molecules, most commonly through nucleophilic substitution reactions with amines to form sulfonamides [ ]. Sulfonamides are a critically important class of compounds known for their wide range of biological activities and utility in chemical synthesis. This reagent is particularly valuable for the postsynthetic modification of complex structures, such as in the functionalization of Metal-Organic Frameworks (MOFs), where it can be used to create new materials with potential applications in catalysis, gas adsorption, and chemical sensing [ ]. The reactivity arises from the sulfonyl chloride group (-S(=O) 2 Cl), which acts as a good leaving group upon attack by a nucleophile, facilitating the formation of new sulfur-nitrogen or sulfur-oxygen bonds. This product is intended for research purposes as a chemical building block and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxybutane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCYWKUTKSXTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxybutane-2-sulfonyl Chloride for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Sulfonyl Chlorides in Medicinal Chemistry

In the landscape of modern drug discovery, the sulfonyl chloride functional group stands as a cornerstone of synthetic versatility and a key player in the construction of biologically active molecules.[1] Its inherent reactivity makes it an invaluable electrophilic partner for a multitude of nucleophiles, most notably amines, leading to the formation of sulfonamides.[1][2] The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs, including antimicrobials, diuretics, and anticancer agents.[3] The ability of the sulfonamide group to act as a bioisostere for amides, while offering distinct physicochemical properties such as increased metabolic stability and altered hydrogen bonding capacity, underscores its importance in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]

This guide focuses on a specific, yet underexplored, member of this chemical class: 1-Methoxybutane-2-sulfonyl chloride . The introduction of an ether functionality proximate to the sulfonyl chloride group presents unique structural and electronic features that can be strategically exploited in drug design. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the physicochemical properties, synthesis, characterization, and strategic application of this promising building block.

Physicochemical Profile of 1-Methoxybutane-2-sulfonyl Chloride

A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in drug design. While extensive experimental data for 1-Methoxybutane-2-sulfonyl chloride is not widely published, a combination of data from chemical databases and predictions based on its structure provides a solid foundation for its evaluation.

PropertyValue/PredictionSource/MethodSignificance in Drug Design
Molecular Formula C₅H₁₁ClO₃S-Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 186.66 g/mol CalculatedInfluences diffusion rates and is a key parameter in Lipinski's Rule of Five.
CAS Number 1339022-44-4Chemical Supplier Database[5]Unique identifier for the specific chemical substance.
Predicted XlogP 1.2PubChemLite[6]Indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Boiling Point Not available-Important for purification (distillation) and assessing volatility.
Melting Point Not available-Relevant for solid-state characterization and formulation considerations.
Aqueous Solubility Predicted to be lowGeneral property of sulfonyl chlorides[7]Low solubility can protect the compound from rapid hydrolysis, but may necessitate specific formulation strategies.
Stability Moisture-sensitiveGeneral property of sulfonyl chlorides[8][9]Requires handling under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.

Synthesis and Characterization

The synthesis of aliphatic sulfonyl chlorides can be achieved through various established methods. A common and effective approach involves the oxidative chlorination of corresponding thiols or their derivatives.[10]

General Synthetic Approach

A plausible synthetic route to 1-methoxybutane-2-sulfonyl chloride would start from a suitable precursor, such as 1-methoxybutan-2-thiol or a related sulfur-containing compound.

G cluster_0 Synthetic Pathway Precursor 1-Methoxybutan-2-thiol or related sulfur compound Oxidative_Chlorination Oxidative Chlorination (e.g., Cl₂, H₂O) Precursor->Oxidative_Chlorination Reagents Product 1-Methoxybutane-2-sulfonyl chloride Oxidative_Chlorination->Product Formation G Start Synthesized Product Spectroscopy Spectroscopic Analysis NMR (¹H, ¹³C) for structure IR for functional groups Mass Spec for molecular weight Start->Spectroscopy Chromatography Chromatographic Purity GC-MS or HPLC Derivatization may be needed Spectroscopy->Chromatography Final Confirmed Structure & Purity Chromatography->Final

Caption: Recommended analytical workflow for characterization.

Expected Spectral Properties

Based on the analysis of similar aliphatic sulfonyl chlorides, the following spectral characteristics are anticipated for 1-methoxybutane-2-sulfonyl chloride:

  • Infrared (IR) Spectroscopy : Strong absorption bands are expected for the sulfonyl group. [11][12] * Asymmetric S=O stretch: ~1375-1410 cm⁻¹

    • Symmetric S=O stretch: ~1185-1204 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton on the carbon bearing the sulfonyl chloride group is expected to be significantly deshielded, appearing at a downfield chemical shift (likely > 3.5 ppm). [11]The methoxy group protons will appear as a singlet, and the remaining alkyl protons will exhibit characteristic splitting patterns.

    • ¹³C NMR : The carbon attached to the sulfonyl chloride group will also be deshielded.

  • Mass Spectrometry (MS) :

    • The mass spectrum should show a molecular ion peak (M⁺) with a characteristic M+2 peak due to the ³⁷Cl isotope. [11] * Common fragmentation patterns for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64). [13]

Reactivity and Application in Drug Design

The primary utility of 1-methoxybutane-2-sulfonyl chloride in drug design is its role as an electrophile in the synthesis of sulfonamides.

Sulfonamide Formation

The reaction with primary or secondary amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. [2]

G cluster_1 Sulfonamide Synthesis Reactants 1-Methoxybutane-2-sulfonyl chloride + Primary/Secondary Amine (R₂NH) Reaction Nucleophilic Substitution Reactants->Reaction Product 1-Methoxy-N,N-dialkylbutane-2-sulfonamide + HCl Reaction->Product

Caption: General reaction scheme for sulfonamide synthesis.

The presence of the methoxy group in 1-methoxybutane-2-sulfonyl chloride can influence both the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide. The ether oxygen can potentially engage in intramolecular hydrogen bonding in the sulfonamide product, which may affect its conformation and interaction with biological targets. Furthermore, the methoxy group can modulate the lipophilicity and metabolic stability of the final compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the characterization and application of 1-methoxybutane-2-sulfonyl chloride.

Protocol 1: Synthesis of a Sulfonamide Derivative

Objective: To synthesize a representative sulfonamide from 1-methoxybutane-2-sulfonyl chloride and a primary amine.

Materials:

  • 1-Methoxybutane-2-sulfonyl chloride

  • Primary amine (e.g., benzylamine)

  • Aprotic solvent (e.g., dichloromethane, acetonitrile) [14]* Base (e.g., triethylamine, pyridine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-methoxybutane-2-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of a synthesized sulfonamide derivative using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Synthesized sulfonamide sample

  • Reference standard of known purity (if available)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the sulfonamide sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value based on the chromophore of the sulfonamide.

    • Program a gradient elution, for example: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 5% B to re-equilibrate.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Conclusion

1-Methoxybutane-2-sulfonyl chloride represents a valuable and versatile building block for drug discovery. Its unique combination of a reactive sulfonyl chloride and a methoxy-substituted alkyl chain offers opportunities to synthesize novel sulfonamides with potentially favorable physicochemical and pharmacological properties. While specific experimental data for this compound remains to be fully elucidated, this guide provides a robust framework based on established chemical principles and analytical protocols to empower researchers in its synthesis, characterization, and strategic application in the pursuit of new therapeutic agents.

References

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Available at: [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available at: [Link]

  • UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. Available at: [Link]

  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Available at: [Link]

  • PubChemLite. (n.d.). 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S). Available at: [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]

  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]

  • PubChem. (n.d.). Methanesulfonyl chloride. Available at: [Link]

  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Available at: [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. Available at: [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxynaphthalene-1-sulfonyl chloride. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Available at: [Link]

  • Chemsrc. (2025). 1-Methoxybutane. Available at: [Link]

  • PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Available at: [Link]

Sources

Solubility Profile of 1-Methoxybutane-2-sulfonyl Chloride in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methoxybutane-2-sulfonyl chloride, a reactive chemical intermediate. In the absence of extensive published empirical data, this document establishes a predictive solubility profile based on fundamental physicochemical principles, including structural analysis and the Hansen Solubility Parameter (HSP) framework. It offers researchers, scientists, and drug development professionals a robust theoretical foundation for solvent selection and provides a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility for reactive compounds. The guide emphasizes the causality behind experimental design and addresses the specific challenges associated with handling sulfonyl chlorides, ensuring both scientific integrity and operational safety.

Introduction: The Critical Role of Solvent Selection

1-Methoxybutane-2-sulfonyl chloride (C₅H₁₁ClO₃S) is an organosulfur compound featuring a reactive sulfonyl chloride functional group[1][2]. Like its analogues, such as methanesulfonyl chloride and tosyl chloride, it serves as a valuable intermediate in organic synthesis for the introduction of the methoxybutylsulfonyl moiety onto various nucleophiles[3][4]. The success of any chemical process, from synthesis and purification to formulation, is fundamentally governed by the solubility of its components. An optimal solvent system ensures reaction homogeneity, influences reaction kinetics, facilitates product isolation, and is critical for developing stable formulations.

This guide addresses the critical need for a reliable solubility framework for 1-Methoxybutane-2-sulfonyl chloride. It moves beyond simple data reporting to explain the underlying principles that dictate its behavior in various organic media, empowering researchers to make informed, predictive decisions for solvent screening and to execute rigorous experimental validation.

Physicochemical Properties & Reactivity Profile

The molecular structure of 1-Methoxybutane-2-sulfonyl chloride dictates its solubility and reactivity. Key features include:

  • The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic functional group, making the molecule susceptible to nucleophilic attack. This reactivity is the primary consideration for solubility studies, as the compound can be consumed by reactive solvents[5].

  • Polarity: The presence of two sulfonyl oxygen atoms, an ether oxygen, and a chlorine atom induces a significant dipole moment, classifying the molecule as polar.

  • Hydrogen Bonding Capability: The oxygen atoms can act as hydrogen bond acceptors, but the molecule lacks a hydrogen bond donor site.

  • Reactivity with Nucleophiles: 1-Methoxybutane-2-sulfonyl chloride will react exothermically, and sometimes violently, with nucleophilic solvents, particularly water, alcohols, and primary/secondary amines[4][6]. This reaction typically yields the corresponding sulfonic acid or sulfonamide and liberates hydrochloric acid. Safety data for analogous compounds consistently highlight a violent reaction with water[6][7].

These properties suggest that the ideal solvents for simply dissolving the compound without reaction will be polar and aprotic.

Theoretical Framework: Predicting Solubility with Hansen Parameters

To move beyond the qualitative "like dissolves like" principle, we can employ the Hansen Solubility Parameter (HSP) framework. HSP provides a powerful, semi-quantitative method for predicting miscibility[8][9]. It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point (δD, δP, δH) in 3D "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be soluble in one another[9]. The distance (Ra) between two substances in Hansen space is a strong indicator of miscibility.

While the specific HSP values for 1-Methoxybutane-2-sulfonyl chloride have not been experimentally determined, we can predict its solubility behavior by comparing its structural features to the known HSP values of various organic solvents[10][11]. The compound's high polarity suggests it will be most soluble in solvents with significant δP and moderate δH (as an acceptor) values.

Predicted Solubility Profile in Common Organic Solvents

The following table provides a qualitative, predictive solubility profile for 1-Methoxybutane-2-sulfonyl chloride. The predictions are derived from the Hansen Solubility Parameter framework and the known reactivity of sulfonyl chlorides.

SolventSolvent ClassδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Predicted Solubility/ReactivityJustification
n-HexaneNonpolar14.90.00.0Low Mismatch in all HSP components; lacks polarity.
TolueneAromatic18.01.42.0Medium Dispersion forces match, but polarity is low.
DichloromethaneHalogenated17.07.37.1High Good balance of dispersion and high polarity.
Diethyl EtherEther14.52.95.1High Structurally similar ether group; moderate polarity.
Ethyl AcetateEster15.85.37.2High Good polarity and hydrogen bond accepting capability.
AcetoneKetone15.510.47.0High High polarity matches the solute's polar nature.
AcetonitrileNitrile15.318.06.1High Very high polarity provides a strong driving force for dissolution.
Dimethyl Sulfoxide (DMSO)Sulfoxide18.416.410.2High Highly polar aprotic solvent; excellent choice.
N,N-Dimethylformamide (DMF)Amide17.413.711.3High Highly polar aprotic solvent; excellent choice.
MethanolPolar Protic14.712.322.3Reactive Protic nature will lead to solvolysis of the sulfonyl chloride.
EthanolPolar Protic15.88.819.4Reactive Protic nature will lead to solvolysis of the sulfonyl chloride.
WaterPolar Protic15.516.042.3Reactive (Violent) Highly nucleophilic; will hydrolyze the compound rapidly[6].

(HSP values are representative and sourced from publicly available databases)[10][11].

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive quantitative data, the equilibrium shake-flask method is the gold standard[12]. The following protocol is a self-validating system designed for accuracy and reproducibility, with specific adaptations for a reactive compound.

Causality in Experimental Design
  • Anhydrous Solvents & Inert Atmosphere: The primary challenge is preventing hydrolysis or solvolysis. Using certified anhydrous solvents and conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is non-negotiable to ensure the measured solubility is that of the intact compound.

  • Constant Temperature: Solubility is highly temperature-dependent. A calibrated, constant-temperature shaker bath is used to eliminate thermal variability.

  • Equilibration Time: A sufficient duration of agitation is required to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. A preliminary time-course study (e.g., sampling at 12, 24, and 48 hours) is recommended to determine the point at which concentration plateaus.

  • Phase Separation: Incomplete separation of the solid and liquid phases is a major source of error. High-speed centrifugation followed by filtration of the supernatant through a chemically inert (e.g., PTFE) syringe filter provides a robust method for isolating a particle-free saturated solution[13].

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and sensitivity. It can accurately quantify the solute while simultaneously confirming its identity and purity, ensuring no degradation has occurred.

Step-by-Step Methodology
  • Preparation: Place an excess amount of 1-Methoxybutane-2-sulfonyl chloride (e.g., 50-100 mg) into a series of 4 mL glass vials equipped with magnetic stir bars. Excess solid must be visually present throughout the experiment.

  • Solvent Addition: Under an inert atmosphere, add a precise volume (e.g., 2.0 mL) of the desired anhydrous organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate vigorously for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • Remove the vials and allow the solid to settle for 30 minutes in a rack inside the temperature-controlled bath.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection:

    • Carefully draw the supernatant using a glass syringe.

    • Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, pre-weighed HPLC vial.

  • Gravimetric Analysis (Optional but Recommended): Weigh the filled HPLC vial to determine the mass of the solution. Evaporate the solvent under a gentle stream of nitrogen and re-weigh the vial to determine the mass of the dissolved solid. This provides a direct mass/mass solubility value.

  • Quantitative Analysis (HPLC):

    • Prepare a series of calibration standards of 1-Methoxybutane-2-sulfonyl chloride in the same solvent.

    • Dilute the saturated solution sample with a known factor to fall within the calibration range.

    • Analyze the standards and the sample by HPLC to determine the precise concentration (e.g., in mg/mL).

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solute to Vial B Add Anhydrous Solvent (Inert Atmosphere) A->B C Seal & Agitate in Constant Temp Bath (24-48h) B->C Reach Equilibrium D Centrifuge at High Speed C->D Isolate Supernatant E Filter Supernatant (0.22 µm PTFE) D->E G Analyze Saturated Solution via HPLC E->G Quantify Solute F Prepare Calibration Standards F->G H Calculate Solubility (mg/mL or mol/L) G->H

Sources

Safety Data Sheet (SDS) and handling hazards for 1-Methoxybutane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Hazards, and Emergency Protocols for Medicinal Chemistry Applications

CAS Number: 1339022-44-4 Formula: C₅H₁₁ClO₃S Molecular Weight: 186.66 g/mol Class: Aliphatic Sulfonyl Chloride / Ether

Part 1: Executive Summary & Expert Assessment

Editorial Note on Data provenance: As a specialized intermediate in drug discovery, 1-Methoxybutane-2-sulfonyl chloride lacks extensive historical toxicological data compared to commodity chemicals like methanesulfonyl chloride. Consequently, this guide employs Read-Across Toxicology , deriving safety parameters from structural analogs (2-methoxyethane-1-sulfonyl chloride and isobutanesulfonyl chloride). This approach is standard in pharmaceutical R&D when handling novel building blocks.

Core Hazard Profile: The presence of the chlorosulfonyl moiety (-SO₂Cl) defines the primary hazards. This compound is an electrophilic corrosive . Upon contact with moisture (in air or tissue), it rapidly hydrolyzes to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and generates corrosive fumes.

Critical Handling Directive:

  • Moisture Exclusion: Strict exclusion of water is required not only for chemical stability but to prevent pressure buildup in storage vessels from HCl gas generation.

  • Lachrymator Potential: Like many sulfonyl chlorides, this compound likely possesses lachrymatory properties (tear-inducing). All handling must occur within a certified fume hood.

Part 2: Hazard Identification & GHS Classification[1]

The following classification is synthesized from the homologous series of aliphatic sulfonyl chlorides.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1BCauses severe skin burns and eye damage.H314
Serious Eye Damage 1Causes serious eye damage.[1][2][3][4][5][6]H318
Corrosive to Metals 1May be corrosive to metals.H290
Reactivity N/AReacts violently with water.[4][7]EUH014
Chemical Reactivity & Stability

The compound is thermodynamically unstable in the presence of nucleophiles (water, alcohols, amines).

The Hydrolysis Mechanism (Causality of Hazard): The sulfur atom is highly electrophilic. Water attacks the sulfur, displacing the chloride ion. The resulting protonation of the chloride releases HCl gas, which causes immediate respiratory and ocular irritation.

HydrolysisPathway Figure 1: Hydrolysis Mechanism Driving Corrosive Hazard Substrate 1-Methoxybutane-2-sulfonyl chloride Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack Water + H₂O (Moisture) Water->Transition Products 1-Methoxybutane-2-sulfonic acid + HCl (Gas/Mist) Transition->Products Elimination

Part 3: Handling Protocols & Engineering Controls

Personal Protective Equipment (PPE)[9][10]
  • Eye/Face: ANSI Z87.1 Chemical Splash Goggles AND a Face Shield (8-inch minimum). Reasoning: Sulfonyl chlorides can cause permanent corneal opacification. A face shield prevents splash-back from reaching the neck/chin.

  • Hand Protection:

    • Primary: Nitrile gloves (minimum 0.11 mm thickness) for splash protection.

    • Secondary (Immersion): Silver Shield® or Viton® laminate gloves. Standard latex is permeable to sulfonyl chlorides.

  • Respiratory: If working outside a fume hood (strongly discouraged), a full-face respirator with an Acid Gas (AG) cartridge is required.

Operational Workflow (The "Dry" Protocol)

To ensure safety and yield integrity, treat this reagent as air-sensitive.

  • Vessel Prep: Oven-dry all glassware (>120°C) and cool under an inert atmosphere (Nitrogen/Argon).

  • Transfer: Use positive-pressure cannulation or a gas-tight syringe. Avoid pouring.

    • Why? Pouring introduces atmospheric moisture, initiating invisible hydrolysis that creates HCl pressure in the receiving flask.

  • Quenching (In-Process): Never add water directly to the neat chloride. Always dilute the reaction mixture with a non-protic solvent (e.g., DCM, Toluene) before adding a quenching agent.

Part 4: Emergency Response & Self-Validating Neutralization

Spill Management

Scenario: 10 mL spill of 1-Methoxybutane-2-sulfonyl chloride on the benchtop.

Immediate Action: Evacuate the immediate area (HCl fumes). Don full PPE.[1][2][3][5]

Neutralization Protocol: Do not use water alone; it generates acid mist. Use a weak base slurry .

  • Recommended Neutralizer: Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) powder.

  • Validation: The cessation of bubbling (CO₂ evolution) indicates the acid has been neutralized.

SpillResponse Figure 2: Spill Neutralization Decision Tree Start Spill Detected Assess Is it in Fume Hood? Start->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate No (Open Bench) Contain Cover with Dry Sand/Vermiculite (Do NOT use water) Assess->Contain Yes Neutralize Apply NaHCO₃ Powder (Slowly) Contain->Neutralize Wait Wait for Bubbling to Stop (Self-Validating Step) Neutralize->Wait Cleanup Collect as Hazardous Waste (Label: Corrosive/Acid) Wait->Cleanup pH 6-8 Confirmed

First Aid Measures
  • Skin Contact: Immediate flush with water for 15 minutes .[4][8]

    • Critical Nuance: Do not use "neutralizing" creams (vinegar/baking soda) on skin burns. The heat of neutralization can worsen tissue damage. Water dilution is the only safe method.

  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel (risk of pulmonary edema).

Part 5: Storage & Waste Disposal[5][9]

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed glass with a PTFE-lined cap. Inspect caps frequently; HCl fumes can degrade plastic liners, leading to leakage.

Waste Disposal[2][3][5][9][10][11][12][13]
  • Classification: Hazardous Waste (Corrosive, D002).

  • Pre-treatment: Dissolve in a combustible solvent (e.g., acetone) and slowly add to a stirred solution of 5% sodium bicarbonate. Check pH to ensure neutrality before adding to the aqueous waste stream (if permitted) or organic waste container.

References

  • PubChem. (2025).[9] Compound Summary: 2-Methoxyethane-1-sulfonyl chloride.[9] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Introduction: The Double-Edged Sword of Reactivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of Methoxy-Substituted Aliphatic Sulfonyl Chlorides

Sulfonyl chlorides are a cornerstone of modern organic synthesis, prized for their high reactivity that enables the facile construction of sulfonamides and sulfonate esters—motifs central to a vast number of therapeutic agents.[1] Their utility stems from the potent electrophilicity of the sulfur atom, making them highly susceptible to attack by a wide range of nucleophiles.[2] While this reactivity is a boon for synthesis, it also presents significant challenges, particularly concerning the stability of the sulfonyl chloride reagent itself. This is especially true for aliphatic sulfonyl chlorides, which often exhibit different stability profiles compared to their more common aromatic counterparts like tosyl chloride.[3]

This technical guide delves into a specific, and often challenging, subclass: methoxy-substituted aliphatic sulfonyl chlorides. The presence of an ether functional group within the aliphatic backbone introduces unique electronic and steric factors that profoundly influence the compound's stability and can lead to unexpected decomposition pathways. For researchers in drug development, understanding these nuances is critical for robust process development, ensuring reagent quality, and achieving reproducible synthetic outcomes. We will explore the fundamental principles governing their stability, detail common and unique degradation pathways, and provide field-proven protocols for their synthesis and handling.

Chapter 1: The Sulfonyl Chloride Functional Group: A Reactivity Primer

The chemical behavior of a sulfonyl chloride (R-SO₂Cl) is dominated by the sulfur atom's high oxidation state (+6) and its attachment to three electronegative atoms (two oxygens, one chlorine). This arrangement renders the sulfur atom highly electron-deficient and thus a powerful electrophile. Nucleophilic attack at this sulfur center is the primary mode of reaction, with the chloride ion serving as an excellent leaving group.[2]

The stability of the R-SO₂X bond generally decreases as the halogen (X) becomes larger and less electronegative, following the trend: Fluorides > Chlorides > Bromides > Iodides.[4] While sulfonyl fluorides offer enhanced stability, their lower reactivity often necessitates harsher conditions, making sulfonyl chlorides the more common choice in synthesis.[5][6]

Core Reactivity Pathway: Nucleophilic Substitution

The reaction with nucleophiles, such as amines or alcohols, is the most prominent application of sulfonyl chlorides, leading to the formation of stable sulfonamides and sulfonate esters, respectively.[1][4]

Caption: General reaction of a sulfonyl chloride with a nucleophile (Nu-H).

Chapter 2: The Intramolecular Influence of the Methoxy Group

When a methoxy group is incorporated into an aliphatic chain, its influence on the stability of a distal sulfonyl chloride group is complex. The effect is primarily dictated by the distance and spatial relationship between the ether oxygen and the electrophilic sulfur center.

  • Electronic Effects : The oxygen atom of the methoxy group is electron-withdrawing via induction (-I effect) due to its high electronegativity. This effect diminishes rapidly with distance. Conversely, the oxygen can act as an electron-donating group through resonance (+R effect) if a pathway for conjugation exists, though this is less common in saturated aliphatic systems. For aromatic sulfonyl chlorides, electron-donating groups are known to increase the electron density at the sulfur atom, which can enhance the stability of the resulting sulfonamide bond.[7]

  • Steric Effects : The methoxy group can introduce steric bulk, which may hinder the approach of external nucleophiles, including water, potentially slowing decomposition.[8][9]

  • Intramolecular Reactivity : The most significant factor introduced by the methoxy group is its potential to act as an internal nucleophile. The lone pairs on the ether oxygen can attack the electrophilic sulfonyl chloride center, leading to unique decomposition pathways not observed in simple alkyl or aryl sulfonyl chlorides.

Chapter 3: Key Decomposition Pathways for Methoxy-Aliphatic Sulfonyl Chlorides

The stability of these specialized reagents is a balance between their inherent reactivity and their susceptibility to various degradation routes.

Pathway 1: Hydrolysis (Extrinsic Pathway)

Like all sulfonyl chlorides, methoxy-substituted variants are susceptible to hydrolysis upon contact with water, even trace amounts present in solvents or the atmosphere.[9] This reaction yields the corresponding sulfonic acid and hydrochloric acid, which can further catalyze other decomposition processes.[4]

Pathway 2: Intramolecular Cyclization (Intrinsic Pathway)

This is a critical decomposition pathway unique to systems where the methoxy group is positioned favorably to allow for intramolecular attack on the sulfonyl chloride. When the methoxy group is at the β- or γ-position, it can lead to the formation of cyclic intermediates. This process is driven by the formation of a thermodynamically stable five- or six-membered ring.

The proposed mechanism involves the nucleophilic attack of the ether oxygen onto the sulfur atom, displacing the chloride ion to form a cyclic oxonium intermediate. This intermediate is highly reactive and can undergo subsequent reactions, such as ring-opening by a nucleophile or rearrangement, leading to a complex mixture of degradation products.

G start Methoxy-Substituted Aliphatic Sulfonyl Chloride hydrolysis Hydrolysis (Reaction with H₂O) start->hydrolysis Extrinsic (Moisture) cyclization Intramolecular Cyclization (Internal Nucleophilic Attack) start->cyclization Intrinsic (Proximity-driven) so2_extrusion SO₂ Extrusion (Potential Minor Pathway) start->so2_extrusion Thermal/Photolytic sulfonic_acid Aliphatic Sulfonic Acid + HCl hydrolysis->sulfonic_acid cyclic_intermediate Cyclic Oxonium Intermediate cyclization->cyclic_intermediate complex_mix Complex Degradation Products cyclic_intermediate->complex_mix Ring Opening/ Rearrangement alkyl_chloride Alkyl Chloride + SO₂ so2_extrusion->alkyl_chloride

Sources

1-Methoxybutane-2-sulfonyl Chloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles necessitates a diverse and adaptable chemical toolbox. Among the myriad of functional groups and synthons available, sulfonyl chlorides stand out for their versatile reactivity and the profound impact of the resulting sulfonamide moiety on the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the synthesis, reactivity, and potential applications of a specific, yet underexplored, aliphatic sulfonyl chloride: 1-Methoxybutane-2-sulfonyl chloride . While direct literature on this compound is sparse, this document provides a comprehensive overview based on established synthetic methodologies for analogous structures and the well-documented role of the sulfonamide group in drug design. We will explore a plausible synthetic pathway, detail the subsequent formation of sulfonamides, and discuss their potential as valuable components in the design of next-generation therapeutics.

The Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry, found in a wide array of approved drugs spanning various therapeutic areas, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties:

  • Metabolic Stability: The sulfonamide bond is significantly more resistant to enzymatic hydrolysis compared to the amide bond, a common liability in many drug candidates.[4]

  • Hydrogen Bonding Capacity: The sulfonyl oxygens act as strong hydrogen bond acceptors, while the N-H can serve as a hydrogen bond donor, enabling strong and specific interactions with biological targets.[5]

  • Tetrahedral Geometry: The geometry around the sulfur atom allows the sulfonamide group to act as a non-classical bioisostere of the amide bond, mimicking its spatial orientation while offering distinct electronic and stability properties.[4][5]

  • Modulation of Physicochemical Properties: The incorporation of a sulfonamide can influence a molecule's polarity, solubility, and lipophilicity, providing a tool for optimizing its drug-like properties.

The unique methoxybutane backbone of 1-Methoxybutane-2-sulfonyl chloride introduces additional features, such as altered lipophilicity and potential for intramolecular interactions, that can be exploited in rational drug design.

Proposed Synthesis of 1-Methoxybutane-2-sulfonyl Chloride

Given the absence of a commercially established, direct synthesis for 1-Methoxybutane-2-sulfonyl chloride, a multi-step approach starting from the readily available precursor, 1-methoxybutan-2-ol, is proposed. This synthetic route is designed based on reliable and well-documented organic transformations.

Synthetic_Pathway A 1-Methoxybutan-2-ol B 2-Chloro-1-methoxybutane A->B SOCl₂ or HCl C 1-Methoxybutane-2-thiol B->C NaSH or Thiourea then hydrolysis D 1-Methoxybutane-2-sulfonyl chloride C->D Oxidative Chlorination (e.g., Cl₂, H₂O)

Caption: Proposed synthetic pathway for 1-Methoxybutane-2-sulfonyl chloride.

Step 1: Conversion of 1-Methoxybutan-2-ol to 2-Chloro-1-methoxybutane

The initial step involves the conversion of the secondary alcohol, 1-methoxybutan-2-ol, into a suitable alkyl halide, such as 2-chloro-1-methoxybutane. This transformation activates the carbon for subsequent nucleophilic substitution.

Methodology:

  • Using Thionyl Chloride (SOCl₂): This is a common and effective method for converting secondary alcohols to alkyl chlorides.[6][7] The reaction typically proceeds with inversion of stereochemistry if pyridine is used as a solvent, or with retention via an SNi (internal nucleophilic substitution) mechanism in its absence.[7]

  • Using Concentrated Hydrochloric Acid (HCl): For secondary alcohols, the reaction with concentrated HCl, often with a Lewis acid catalyst like zinc chloride (Lucas reagent), proceeds via an SN1 mechanism involving a carbocation intermediate.[6][8]

Experimental Protocol (Illustrative Example with Thionyl Chloride):

  • To a stirred solution of 1-methoxybutan-2-ol (1 equivalent) in an appropriate solvent (e.g., dichloromethane or diethyl ether) at 0 °C, slowly add thionyl chloride (1.1 equivalents).

  • If inversion of stereochemistry is desired, pyridine (1.1 equivalents) is included in the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 2-chloro-1-methoxybutane, which can be purified by distillation.

Step 2: Synthesis of 1-Methoxybutane-2-thiol

The next step is the conversion of the alkyl chloride to the corresponding thiol. This is a crucial step to introduce the sulfur atom that will be oxidized to the sulfonyl chloride.

Methodology:

  • Reaction with Sodium Hydrosulfide (NaSH): This is a direct SN2 displacement of the chloride by the hydrosulfide anion.[9]

  • Reaction with Thiourea: This method avoids the issue of the thiol product acting as a nucleophile to form a sulfide byproduct. The alkyl halide reacts with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.[9]

Experimental Protocol (Illustrative Example with Thiourea):

  • A mixture of 2-chloro-1-methoxybutane (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent (e.g., ethanol) is heated at reflux.

  • After the reaction is complete (monitored by TLC), an aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is refluxed further to hydrolyze the isothiouronium salt.

  • After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl).

  • The thiol is then extracted with an organic solvent, washed with water and brine, dried, and purified by distillation.

Step 3: Oxidative Chlorination to 1-Methoxybutane-2-sulfonyl Chloride

The final step is the oxidative chlorination of the thiol to the desired sulfonyl chloride. This reaction requires a chlorinating agent and an oxidant.

Methodology:

  • Aqueous Chlorine: A common and effective method involves bubbling chlorine gas through a mixture of the thiol in an aqueous medium, often containing an acid.

  • Alternative Reagents: Other reagents for oxidative chlorination include N-chlorosuccinimide (NCS) in the presence of an acid, or a combination of hydrogen peroxide and a chlorine source like thionyl chloride or trimethylsilyl chloride.[10][11][12]

Experimental Protocol (Illustrative Example with Aqueous Chlorine):

  • The 1-methoxybutane-2-thiol is suspended in a mixture of water and a suitable organic solvent (e.g., dichloromethane) and cooled in an ice bath.

  • Chlorine gas is bubbled through the stirred mixture at a controlled rate, maintaining the temperature below 10 °C.

  • The reaction is monitored for the disappearance of the thiol.

  • Upon completion, the organic layer is separated, washed with cold water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to afford the crude 1-methoxybutane-2-sulfonyl chloride. Due to the reactive nature of sulfonyl chlorides, it is often used immediately in the next step without extensive purification.

Application in Sulfonamide Synthesis

The primary utility of 1-Methoxybutane-2-sulfonyl chloride in medicinal chemistry lies in its ability to readily react with primary and secondary amines to form sulfonamides. This reaction is typically robust and high-yielding.

Sulfonamide_Formation A 1-Methoxybutane-2-sulfonyl chloride C N-(1-Methoxybutan-2-sulfonyl)amine A->C B Primary or Secondary Amine (R¹R²NH) B->C

Caption: General reaction for the synthesis of sulfonamides.

Experimental Protocol (General Procedure):

  • To a solution of the primary or secondary amine (1 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an inert solvent (e.g., dichloromethane) at 0 °C, add a solution of 1-Methoxybutane-2-sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature until completion.

  • The reaction mixture is then washed with dilute acid, water, and brine.

  • The organic layer is dried and concentrated to yield the crude sulfonamide, which can be purified by crystallization or column chromatography.

Potential Roles in Medicinal Chemistry

The sulfonamides derived from 1-Methoxybutane-2-sulfonyl chloride can be envisioned to have several applications in drug discovery:

  • Bioisosteric Replacement of Amides: As previously mentioned, the sulfonamide can serve as a metabolically stable replacement for an amide bond in a known bioactive molecule, potentially improving its pharmacokinetic profile.[4][5]

  • Exploration of Chemical Space: The unique 1-methoxybutane-2-sulfonyl moiety provides a novel scaffold for library synthesis, allowing for the exploration of new chemical space and the identification of hits with novel binding modes.

  • Modulation of Antibacterial Activity: Aliphatic sulfonamides have been shown to possess antibacterial properties, and the activity can be modulated by the length and substitution of the alkyl chain.[13] The methoxy group in the scaffold could influence both the potency and spectrum of activity.

  • Targeting Specific Enzyme Classes: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and proteases.[2] The specific substitution pattern of sulfonamides derived from 1-methoxybutane-2-sulfonyl chloride could lead to selective inhibition of particular enzyme isoforms.

Data Summary

Transformation Typical Reagents General Yield Range (%) Key Considerations
Secondary Alcohol to Alkyl ChlorideSOCl₂, PBr₃, HCl/ZnCl₂70-95Stereochemistry control, potential for carbocation rearrangements with HCl.[6][14]
Alkyl Halide to ThiolNaSH, Thiourea/NaOH60-90Over-alkylation to sulfide with NaSH; milder conditions with thiourea.[9]
Thiol to Sulfonyl ChlorideCl₂/H₂O, NCS/H⁺, H₂O₂/SOCl₂75-95Highly reactive product, often used in situ; control of reaction temperature is critical.[10][12]
Sulfonyl Chloride to SulfonamideR¹R²NH, Pyridine/Et₃N80-98Broad substrate scope with primary and secondary amines.

Conclusion

While 1-Methoxybutane-2-sulfonyl chloride is not a widely characterized reagent, its synthesis is feasible through established chemical transformations. Its true value lies in its potential as a versatile building block for the synthesis of novel sulfonamides. The unique structural features of the 1-methoxybutane backbone, combined with the proven utility of the sulfonamide moiety in medicinal chemistry, make this an attractive scaffold for the design and development of new therapeutic agents. This guide provides a foundational understanding and a practical framework for researchers to synthesize and explore the potential of 1-Methoxybutane-2-sulfonyl chloride and its derivatives in their drug discovery programs.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
  • Chemistry LibreTexts. (2024, March 17). 10.
  • High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Journal of Sulfur Chemistry, 40(3).
  • Organic Chemistry Portal. (n.d.).
  • Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67).
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • ACS Publications. (n.d.). Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection. Organic Process Research & Development.
  • BenchChem. (n.d.). The Direct Conversion of Thiols to Sulfonyl Chlorides: An In-depth Technical Guide.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. 6(5), 1451-1456.
  • JoVE. (2023, April 30). Video: Conversion of Alcohols to Alkyl Halides.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides.
  • Chemistry Steps. (n.d.). Alcohols to Alkyl Halides.
  • YouTube. (2024, June 17). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine.
  • Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (2007, September). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Bioorganic & Medicinal Chemistry, 15(15), 5105-9.
  • Open Access Pub. (2018, May 6). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • YouTube. (2020, March 26). Sulfonamide Pharmacology| Classification Learn By Tricks | Mechanism of Action.
  • YouTube. (2021, October 25). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy.
  • ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

A Methodological Guide to the Thermodynamic Characterization of 1-Methoxybutane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Thermodynamic data are fundamental to the safe, efficient, and scalable development of chemical processes. For novel or specialized reagents such as 1-Methoxybutane-2-sulfonyl chloride, a compound of interest in synthetic chemistry, publicly available thermodynamic information is often scarce.[1][2] This guide provides a comprehensive framework for the determination of key thermodynamic properties for this and similar compounds. It is designed for researchers in both industrial and academic settings, offering a robust combination of experimental protocols and computational estimation techniques. This document moves beyond a simple listing of data points to explain the causality behind methodological choices, ensuring a trustworthy and scientifically sound approach to data acquisition and application.

Introduction

1-Methoxybutane-2-sulfonyl chloride (C₅H₁₁ClO₃S) is an organic compound featuring a sulfonyl chloride functional group, a versatile moiety in organic synthesis.[3] Sulfonyl chlorides are precursors to sulfonamides, sulfonates, and other sulfur-containing motifs prevalent in pharmaceuticals and agrochemicals.[3][4] The rational design of synthetic routes, the assessment of thermal hazards, and the optimization of reaction conditions all depend critically on a thorough understanding of the compound's thermodynamic properties. These properties include the enthalpy of formation, heat capacity, and energies of phase transitions.

Given the absence of comprehensive literature data for this specific molecule[1], this guide presents a dual-pronged strategy for its characterization:

  • Experimental Determination: Utilizing established calorimetric techniques to obtain direct, high-accuracy measurements.

  • Computational Estimation: Employing quantum chemical calculations and group contribution methods to predict thermodynamic values, providing a rapid and cost-effective, albeit less precise, alternative.

This integrated approach ensures that practitioners can generate reliable data to inform process safety, reaction modeling, and scale-up activities.

Part 1: Experimental Determination of Thermodynamic Properties

Direct measurement remains the gold standard for obtaining accurate thermodynamic data. The following sections detail the primary experimental techniques applicable to a liquid compound like 1-Methoxybutane-2-sulfonyl chloride.

Heat of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation is a measure of the energy change when one mole of a substance is formed from its constituent elements in their standard states.[5][6][7] It is a cornerstone of thermochemical calculations.[8][9] For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[10][11][12]

Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").[12] The heat released by the exothermic reaction is absorbed by the surrounding water bath, and the resulting temperature increase is measured.[12]

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A sample of high-purity 1-Methoxybutane-2-sulfonyl chloride (approx. 1-1.5 g) is weighed into a crucible. A known length of ignition wire is placed in contact with the sample.

  • Calorimeter Assembly: The crucible is placed inside the bomb, which is then sealed and pressurized with pure oxygen (approx. 30 atm).[12] The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated bucket.[11]

  • Calibration: The heat capacity of the calorimeter system (Ccal) must be determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[13]

  • Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded, and the sample is ignited via a brief electrical pulse through the wire.

  • Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Calculation: The heat released by the reaction (q_rxn) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter. After correcting for the heat from the ignition wire, the enthalpy of combustion is determined. Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂(g), H₂O(l), SO₃(g), and HCl(aq)), the standard enthalpy of formation of the compound can be calculated.[7]

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16] It is highly effective for determining heat capacity, melting points (enthalpy of fusion), and boiling points (enthalpy of vaporization).[10][15]

Principle: The sample and an inert reference (usually an empty crucible) are heated or cooled at a controlled, linear rate.[15] The instrument measures the additional heat flow required to maintain the sample at the same temperature as the reference, which is directly proportional to the sample's heat capacity.[14][17]

Experimental Protocol: Heat Capacity Measurement by DSC

  • Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc) across the desired temperature range.

  • Baseline Measurement: An initial run is performed with two empty crucibles to establish the instrumental baseline heat flow.[14]

  • Standard Measurement: A run is performed with a sapphire standard, a material with a well-characterized heat capacity, to provide a calibration factor.[15]

  • Sample Measurement: A precisely weighed sample of 1-Methoxybutane-2-sulfonyl chloride (typically 5-10 mg) is hermetically sealed in an aluminum pan and placed in the DSC. The sample is heated at a constant rate (e.g., 10-20 K/min) over the temperature range of interest.[15]

  • Data Analysis: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal from the sample to that of the sapphire standard, after subtracting the baseline.[15] This provides a continuous measure of Cp as a function of temperature.

This procedure can also be used to identify and quantify the enthalpy of phase transitions, such as melting (if the compound is solid at lower temperatures) or vaporization, which appear as endothermic peaks on the DSC thermogram.

Thermodynamic PropertyExperimental TechniqueKey Information Provided
Standard Enthalpy of Formation (ΔfH°) Bomb CalorimetryFundamental stability of the molecule; essential for reaction enthalpy calculations.
Heat Capacity (Cp) Differential Scanning Calorimetry (DSC)Energy required to raise the temperature of the substance; crucial for heat transfer calculations.
Enthalpy of Fusion (ΔfusH) Differential Scanning Calorimetry (DSC)Energy required for the solid-to-liquid phase transition.
Enthalpy of Vaporization (ΔvapH) Differential Scanning Calorimetry (DSC)Energy required for the liquid-to-gas phase transition.

Part 2: Computational Estimation of Thermodynamic Properties

When experimental determination is not feasible due to time, cost, or material constraints, computational methods offer powerful tools for estimating thermodynamic properties.

Quantum Chemical Calculations

Ab initio and Density Functional Theory (DFT) methods can predict the thermochemical properties of a molecule from first principles by solving the electronic Schrödinger equation.[18][19] These methods are particularly useful for obtaining the gas-phase enthalpy of formation.

Principle: The calculation begins by finding the lowest-energy three-dimensional structure of the molecule (geometry optimization). Subsequently, a vibrational frequency analysis is performed. From these vibrational modes and the electronic energy, statistical mechanics are used to calculate thermodynamic functions like enthalpy, entropy, and Gibbs free energy.[18]

Workflow for Computational Thermochemistry

G cluster_input Input cluster_calc Quantum Calculation cluster_output Output mol_structure Molecular Structure (SMILES or XYZ) geom_opt Geometry Optimization (e.g., B3LYP/cc-pVTZ) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy (e.g., CBS-QB3, G3) freq_calc->energy_calc Verified Minimum thermo_data Thermodynamic Data (ΔfH°, Cp, S°) energy_calc->thermo_data Atomization Energy

Caption: Quantum chemistry workflow for thermodynamic data.

Detailed Protocol: DFT Calculation of Enthalpy of Formation

  • Structure Input: The 2D structure of 1-Methoxybutane-2-sulfonyl chloride is drawn in a molecular editor and converted to a 3D initial guess.

  • Geometry Optimization: A geometry optimization is performed using a DFT functional and basis set suitable for organosulfur compounds, such as B3LYP/cc-pVTZ.[18]

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[19]

  • High-Accuracy Energy Calculation: For improved accuracy, a more computationally expensive method, such as the CBS-QB3 or G3 composite methods, is used to calculate a highly accurate single-point electronic energy.[18]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method.[19] This involves subtracting the sum of the calculated electronic energies of the constituent atoms (C, H, O, S, Cl) from the molecule's total energy and then adding the experimental enthalpies of formation of the atoms in their gaseous state.

Group Contribution Methods

Group contribution methods are empirical techniques that estimate thermodynamic properties by summing the contributions of a molecule's constituent functional groups.[20][21] The Joback method is a well-known example.[20][22][23]

Principle: The method assumes that a physical property of a molecule can be determined by adding the contributions of its individual groups.[20][24] For 1-Methoxybutane-2-sulfonyl chloride, the groups would include -CH₃, -CH₂-, >CH-, -O- (ether), and -SO₂Cl.

Workflow for Joback Method Estimation

G mol_structure Molecular Structure 1-Methoxybutane-2-sulfonyl chloride fragment Deconstruct into Functional Groups mol_structure->fragment group_table Lookup Group Contribution Values fragment->group_table summation Apply Summation Formulas group_table->summation properties Estimated Properties (Tb, Tc, ΔfH°, Cp) summation->properties

Caption: Group contribution workflow (Joback Method).

While rapid and easy to implement, the Joback method has limitations. It does not account for interactions between groups and may yield significant errors for complex or highly functionalized molecules.[20] However, it serves as an excellent tool for preliminary estimates where experimental data is absent.

Conclusion

The thermodynamic characterization of 1-Methoxybutane-2-sulfonyl chloride is essential for its safe and effective use in research and development. This guide outlines a comprehensive, dual-strategy approach for obtaining this critical data. High-precision experimental techniques, including bomb calorimetry and DSC, provide definitive values for key parameters like enthalpy of formation and heat capacity. In parallel, computational methods, ranging from high-accuracy quantum chemical calculations to rapid group contribution estimates, offer predictive power that is invaluable during early-stage development. By integrating these methodologies, researchers and drug development professionals can build a robust data package to guide process optimization, ensure operational safety, and accelerate the journey from laboratory discovery to commercial application.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. Available at: [Link]

  • Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Available at: [Link]

  • Cejpek, J., & Fulem, M. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Available at: [Link]

  • ASTM E1269-11. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. Available at: [Link]

  • Scribd. (n.d.). Chemical Property Estimation Guide. Available at: [Link]

  • Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. Available at: [Link]

  • Caleb Bell. (n.d.). Joback Group Contribution Method. Thermo. Available at: [Link]

  • KG Engineering. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus [Video]. YouTube. Available at: [Link]

  • EgiChem. (n.d.). Properties Estimation with the Joback method. Available at: [Link]

  • Gomes, J. R. B., & Ribeiro da Silva, M. A. V. (2003). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A, 107(19), 3677–3685. Available at: [Link]

  • Solubility of Things. (n.d.). Calorimetry: Techniques and Applications. Available at: [Link]

  • Li, Z., et al. (2022). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 7(10), 8439-8452. Available at: [Link]

  • PubChemLite. (n.d.). 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S). Available at: [Link]

  • NIST/TRC. (2012). Web Thermo Tables (WTT). Available at: [Link]

  • Khan Academy. (n.d.). Enthalpy of formation. Available at: [Link]

  • EBSCO. (n.d.). Calorimetry | Science | Research Starters. Available at: [Link]

  • Pokon, A. A., et al. (2012). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Physical Chemistry A, 116(34), 8823-8834. Available at: [Link]

  • OpenStax. (2019). Chemistry 2e: 5.2 Calorimetry. Available at: [Link]

  • Chemistry LibreTexts. (2019). 7.4: Standard Enthalpy of Formation. Available at: [Link]

  • Chemistry LibreTexts. (2026). 5.5: Calorimetry. Available at: [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Available at: [Link]

  • Moody, T. S., & Thompson, A. L. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(2), 257-261. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.9: Enthalpies of Reaction from Standard Heats of Formation. Available at: [Link]

  • CrashCourse. (2013, June 24). Calorimetry: Crash Course Chemistry #19 [Video]. YouTube. Available at: [Link]

  • Pearson. (2022). Enthalpy of Formation Explained. Available at: [Link]

  • Chemsrc. (n.d.). 1-Methoxybutane. Available at: [Link]

  • Musah, R. A., et al. (2014). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 19(9), 14057-14077. Available at: [Link]

  • PubChem. (n.d.). 1-Methoxybutane-2-sulfonyl chloride. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Available at: [Link]

  • Barrow, G. M. (1948). Thermodynamic Properties of Some Sulfur Compounds. Industrial & Engineering Chemistry, 40(10), 2023-2024. Available at: [Link]

  • de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20491-20496. Available at: [Link]

  • NIST. (n.d.). Butane, 1-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the General Procedure of Sulfonamide Synthesis using 1-Methoxybutane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents. From antibacterial drugs to diuretics and anticonvulsants, the sulfonamide moiety's unique physicochemical properties make it a privileged scaffold in modern pharmacopoeia. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the general procedure for synthesizing sulfonamides using 1-methoxybutane-2-sulfonyl chloride, a representative aliphatic sulfonyl chloride.

This document is designed to be a practical resource, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this procedure to their specific needs.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
1-Methoxybutane-2-sulfonyl chloride1-Methoxybutane-2-sulfonyl chlorideC5H11ClO3S186.66Aliphatic sulfonyl chloride, moisture-sensitive, potential for steric hindrance due to the secondary nature of the sulfonyl chloride.[2][3]
Generic Primary/Secondary AmineR1R2NH (R2=H for primary)VariesVariesNucleophilicity is crucial for the reaction; steric hindrance can affect reaction rates.
Generic Sulfonamide ProductGeneric Sulfonamide ProductVariesVariesThe final product's properties (polarity, melting point, etc.) will depend on the R groups.

Reaction Mechanism and Workflow

The synthesis of a sulfonamide from 1-methoxybutane-2-sulfonyl chloride and an amine follows a nucleophilic acyl substitution-like pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Sulfonamide_Synthesis reagents 1-Methoxybutane-2-sulfonyl chloride + Amine (R1R2NH) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide + HCl intermediate->product Chloride Elimination neutralized_product Sulfonamide + Base-HCl salt product->neutralized_product Acid Neutralization base Base (e.g., Pyridine, Triethylamine) base->neutralized_product caption General workflow for sulfonamide synthesis.

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a general framework for the synthesis of a sulfonamide using 1-methoxybutane-2-sulfonyl chloride and a generic amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents
  • 1-Methoxybutane-2-sulfonyl chloride

  • Primary or secondary amine of choice

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for purification (e.g., hexanes, ethyl acetate, ethanol, isopropanol)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Buchner funnel and flask)

  • Glassware for purification (e.g., chromatography column, recrystallization flasks)

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 1-methoxybutane-2-sulfonyl chloride (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent in a dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

    • Monitor the progress of the reaction by TLC. The disappearance of the starting amine is a good indicator of reaction completion.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of the Sulfonamide Product

The crude product will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the desired sulfonamide in high purity.

Crystallization

Crystallization is a highly effective method for purifying solid sulfonamides.[4][5]

  • Solvent Selection: The ideal solvent system is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for sulfonamide crystallization include ethanol, isopropanol, or mixtures such as ethanol/water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • To maximize the yield, the flask can be placed in an ice bath after reaching room temperature.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Column Chromatography

For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is the preferred purification method.[6]

  • Solvent System Selection: A suitable solvent system (mobile phase) should be determined by TLC analysis. A system that gives the desired product an Rf value of approximately 0.3-0.4 is often a good starting point. A common mobile phase for sulfonamides is a mixture of hexanes and ethyl acetate.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized sulfonamide is crucial. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule. The proton attached to the sulfonamide nitrogen typically appears as a broad singlet. The chemical shifts of the protons on the carbon atoms adjacent to the sulfonamide group will also be informative.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts can help to confirm the overall carbon skeleton.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For a sulfonamide, look for the following characteristic absorption bands:[7][10]

  • S=O stretching: Two strong absorption bands, typically in the ranges of 1370-1335 cm⁻¹ (asymmetric) and 1170-1155 cm⁻¹ (symmetric).

  • N-H stretching (for primary and secondary sulfonamides): A peak in the region of 3300-3200 cm⁻¹.

  • S-N stretching: A band in the region of 900 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. Common fragmentation pathways for sulfonamides include the loss of SO₂.[11][12]

Safety and Handling Precautions

Working with sulfonyl chlorides and amines requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15][16][17]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and potentially toxic vapors.[13]

  • Handling of 1-Methoxybutane-2-sulfonyl chloride: This reagent is expected to be corrosive and moisture-sensitive. Handle it with care, avoiding contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.[13][15]

  • Handling of Amines: Many amines are corrosive, flammable, and can be toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive sulfonyl chloride (hydrolyzed).- Poorly nucleophilic amine.- Insufficient reaction time or temperature.- Use fresh or purified sulfonyl chloride.- Use a more forcing base or higher temperature.- Extend the reaction time and monitor by TLC.
Formation of multiple products - Di-sulfonylation of a primary amine.- Side reactions of other functional groups.- Use a 1:1 stoichiometry of amine to sulfonyl chloride.- Add the sulfonyl chloride slowly at low temperature.- Protect other reactive functional groups if necessary.
Difficulty in purification - Product and impurities have similar polarities.- Product is an oil that won't crystallize.- Try a different solvent system for chromatography or a different crystallization solvent.- Consider derivatization to a solid for purification, followed by deprotection.

Conclusion

The synthesis of sulfonamides from 1-methoxybutane-2-sulfonyl chloride and amines is a robust and versatile reaction. By following the detailed protocol and understanding the principles of the reaction, purification, and characterization, researchers can successfully prepare a wide range of sulfonamide-containing molecules for various applications in drug discovery and development. Careful attention to safety and reaction monitoring are paramount for achieving high yields and purity.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Yang, Y., Li, Y., & Mo, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1546–1552. [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Retrieved from [Link]

  • Safety Data Sheet. (2025, October 16). 2. Retrieved from [Link]

  • Wallace, O. B. (2008). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 49(29-30), 4574-4576. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]

  • Bar, N., et al. (2017). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 56(46), 14574-14578. [Link]

  • Reeve, J. T., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3612-3616. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Hossain, M. I., & Roy, T. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32981-33003. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]

  • Pungitore, C. R., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 931-936. [Link]

  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Bolm, C., & Mancheño, O. G. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(12), 2413-2415. [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Lakna. (2019, December 2). Difference Between Electronic and Steric Effects. Pediaa.com. [Link]

  • PubChemLite. (n.d.). 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S). Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Academia.edu. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505–509. [Link]

  • McCusker, C. E., et al. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry, 38(23), 5254-5263. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). Main peaks of 1 H NMR and 13 C NMR spectra of sulphonated polyamideimide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxybutane-2-sulfonyl chloride. Retrieved from [Link]

  • McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry). Retrieved from [Link]

Sources

Optimized Sulfonylation Strategies: Leveraging 1-Methoxybutane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

1-Methoxybutane-2-sulfonyl chloride is a specialized secondary sulfonyl chloride reagent used to introduce the 1-methoxybutane-2-sulfonyl motif. This moiety is increasingly valuable in Fragment-Based Drug Discovery (FBDD) for modulating lipophilicity (


) and improving metabolic stability compared to standard alkyl sulfones.

However, this reagent presents two specific synthetic challenges that distinguish it from primary arylsulfonyl chlorides (e.g., Tosyl chloride):

  • Steric Hindrance: The electrophilic sulfur atom is located at a secondary carbon center, retarding the rate of nucleophilic attack (

    
    -type).
    
  • Sulfene Elimination Risk: The presence of an acidic

    
    -proton at the C2 position, further acidified by the inductive effect of the 
    
    
    
    -methoxy group, makes this substrate highly prone to elimination-addition mechanisms (Sulfene pathway) rather than direct substitution.

This guide provides an optimized protocol designed to suppress side reactions (sulfene oligomerization, desulfonylation) while maximizing yield for sulfonamide and sulfonate ester formation.

Chemical Profile & Mechanistic Analysis[1][2][3]

The Reactivity Landscape

Understanding the competition between the Direct Substitution Pathway and the Elimination-Addition (Sulfene) Pathway is critical for yield optimization.

  • Pathway A (Direct Substitution): The nucleophile attacks the sulfur, displacing chloride. This is chemically preferred for high purity but is sterically slow due to the secondary carbon.

  • Pathway B (Sulfene Formation): Strong bases (e.g.,

    
    ) deprotonate the 
    
    
    
    -carbon, eliminating
    
    
    to form a transient Sulfene intermediate (
    
    
    ). This highly reactive species can:
    • React with the amine (desired product, but often with racemization).

    • Dimerize or polymerize (tar formation).

    • Hydrolyze rapidly (sulfonic acid byproduct).

Mechanistic Workflow (DOT Diagram)

Mechanism Start 1-Methoxybutane-2-sulfonyl chloride (Substrate) AlphaProton α-Deprotonation Start->AlphaProton Strong Base (TEA) DirectAttack Direct Nucleophilic Attack (SN2-like) Start->DirectAttack Mild Base / DMAP Base Base (B:) Sulfene Sulfene Intermediate [R-C=SO2] AlphaProton->Sulfene - HCl Tetrahedral Tetrahedral Intermediate DirectAttack->Tetrahedral Product Sulfonamide/Ester (Product) Sulfene->Product + Nucleophile (Fast) SideProducts Oligomers / Sulfonic Acid (Impurities) Sulfene->SideProducts Dimerization / H2O Tetrahedral->Product - Cl⁻

Figure 1: Mechanistic divergence. Pathway A (Green) is preferred for control. Pathway B (Red) leads to sulfene intermediates which are high-risk for secondary reactions.

Experimental Protocols

Method A: The "Low-Temp Pyridine" Protocol (Recommended)

Best for: Complex amines, acid-sensitive substrates, and preventing sulfene formation. Rationale: Pyridine acts as both solvent and a mild base (


), which is insufficient to rapidly deprotonate the 

-carbon (preventing sulfene formation) but sufficient to scavenge

. DMAP forms a highly reactive

-sulfonylpyridinium salt, accelerating the attack on the secondary sulfur.
Reagents
  • Substrate: Amine or Alcohol (1.0 equiv)

  • Reagent: 1-Methoxybutane-2-sulfonyl chloride (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Pyridine

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv if using DCM; or use as solvent)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried reaction flask with the Nucleophile (1.0 equiv), DMAP (0.1 equiv), and Pyridine (5.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the mixture to

    
      using an ice bath. Critical: Low temperature suppresses the elimination rate.
    
  • Addition: Dissolve 1-Methoxybutane-2-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes.

    • Note: Do not add the sulfonyl chloride in one portion; the exotherm can trigger elimination.

  • Reaction: Allow the mixture to stir at

    
     for 1 hour, then slowly warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.
    
  • Quench: If unreacted sulfonyl chloride remains, add

    
    -dimethylethylenediamine (
    
    
    
    ) to scavenge it before workup.
  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 
       (to remove pyridine/DMAP).
      
    • Saturated

      
      .
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust, simple amines; scale-up; avoiding organic bases. Rationale: The use of an inorganic base in the aqueous phase minimizes the concentration of base in the organic phase, significantly reducing the risk of


-deprotonation (sulfene mechanism).
Step-by-Step Procedure
  • Dissolve the Amine (1.0 equiv) in DCM or THF .

  • Add an equal volume of saturated aqueous

    
      or 
    
    
    
    .
  • Cool the biphasic mixture to

    
     with vigorous stirring.
    
  • Add 1-Methoxybutane-2-sulfonyl chloride (1.2 equiv) dropwise.

  • Stir vigorously at

    
     to RT.
    
  • Separate phases; extract aqueous layer with DCM.

Analytical Data & QC Parameters

Expected NMR Signatures

When validating the product, look for these diagnostic signals to confirm the integrity of the 1-methoxybutane-2-sulfonyl tail.

PositionMoietyApprox. Shift (

, ppm)
MultiplicityNotes
C1


MultipletDiastereotopic protons
OCH3


SingletDistinctive sharp singlet
C2


MultipletDeshielded by sulfonyl
C3


Multiplet-
C4


TripletTerminal methyl
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield + "Tar" Sulfene polymerization.Switch from TEA to Pyridine (Method A) or

(Method B). Keep temp at

longer.
Recovered Amine Hydrolysis of sulfonyl chloride.[1]Ensure anhydrous solvents. The reagent is moisture sensitive.[2] Increase equivalents to 1.5.
Desulfonylation Steric crowding / High Temp.Avoid heating above

. This secondary sulfonyl group is thermally labile.
Slow Reaction Steric hindrance at C2.Add DMAP (0.2 equiv).[3] It is essential for secondary sulfonyl chlorides.

Process Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Step1 Dissolve Nucleophile + Pyridine/DMAP Step2 Cool to 0°C (Critical Control Point) Step1->Step2 Step3 Dropwise Addition of Sulfonyl Chloride Step2->Step3 Step4 Monitor via TLC/LCMS (Look for Sulfene byproducts) Step3->Step4 Step5 Acid Wash (1M HCl) Remove Pyridine Step4->Step5 Complete Step6 Final Product Isolation Step5->Step6

Figure 2: Optimized operational workflow for Method A.

References

  • Reactivity of Sulfonyl Chlorides: King, J. F., & Rathore, R. (1991). The mechanism of hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society. Link (Demonstrates the competition between

    
     and sulfene mechanisms in aliphatic sulfonyl chlorides).
    
  • DMAP Catalysis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews. Link (Foundational text on nucleophilic catalysis for hindered electrophiles).

  • Sulfene Elimination Risks: Opitz, G. (1967). Sulfines and Sulfenes. Angewandte Chemie International Edition. Link (Detailed analysis of sulfene formation from

    
    -hydrogen bearing sulfonyl chlorides).
    
  • General Protocol Grounding: Blunt, J. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Link (Validates the use of DMAP for difficult sulfonylations).

Sources

Application Note: 1-Methoxybutane-2-sulfonyl chloride in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-Methoxybutane-2-sulfonyl chloride as a building block in combinatorial chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Library Synthesis Specialists

Executive Summary & Strategic Value

1-Methoxybutane-2-sulfonyl chloride (CAS: 1339022-44-4) represents a distinct class of aliphatic sulfonyl chlorides valuable for diversifying "chemical space" in fragment-based drug discovery (FBDD). Unlike ubiquitous aromatic sulfonyl chlorides (e.g., tosyl chloride), this building block introduces:

  • Increased Solubility: The aliphatic ether chain (-CH2-OMe) enhances the aqueous solubility and metabolic stability (logD modulation) of the final sulfonamide scaffold.

  • sp³ Character: It increases the fraction of saturated carbons (

    
    ), a metric correlated with higher clinical success rates by escaping "flatland" chemical space.
    
  • Secondary Sulfonamide Linkage: The sulfonyl group is attached to a secondary carbon (C2), introducing steric bulk that can restrict rotatable bonds and lock bioactive conformations.

Expert Insight: The presence of an


-proton (at C2) makes this compound susceptible to sulfene elimination  pathways in the presence of strong tertiary amine bases. This guide prioritizes protocols that control this mechanism to ensure high yields and purity.

Chemical Properties & Handling[1]

  • Structure: CH3-CH2-CH(SO2Cl)-CH2-OMe

  • Molecular Weight: 186.66 g/mol [1]

  • Physical State: Colorless to pale yellow liquid (typically).

  • Reactivity Profile:

    • Electrophile:[2] Reacts with primary/secondary amines, alcohols (to form sulfonates), and thiols.

    • Moisture Sensitivity: High. Hydrolyzes to 1-methoxybutane-2-sulfonic acid (corrosive, non-reactive for coupling).

    • Thermal Stability: Moderate. Avoid temperatures >60°C without stabilizing solvents.

Storage Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). If the container is opened frequently, store in a desiccator. Discoloration (darkening) indicates decomposition.

Combinatorial Synthesis Workflows

Method A: Solution-Phase Parallel Synthesis (Automated)

This protocol is optimized for 24-well to 96-well block synthesizers. It utilizes scavenger resins to eliminate aqueous workup, facilitating high-throughput production.

Reagents:

  • Building Block: 1-Methoxybutane-2-sulfonyl chloride (1.2 equiv).[3]

  • Amine Set: Diverse primary/secondary amines (1.0 equiv).

  • Base: Pyridine (3.0 equiv) or DIPEA (Caution: See Mechanism Note).

  • Solvent: Anhydrous DCM or THF.

  • Scavenger Resins:

    • Polystyrene-Trisamine (PS-Trisamine): To scavenge excess sulfonyl chloride.

    • Polystyrene-Isocyanate (PS-NCO): To scavenge unreacted amines (if amine is used in excess).

Mechanism Note (The Sulfene Risk): Aliphatic sulfonyl chlorides with an


-proton can react via a sulfene intermediate  (R-CH=SO2) when treated with triethylamine (TEA) or DIPEA. While this often yields the desired sulfonamide, it can lead to side reactions with nucleophilic solvents or racemization if the starting material is chiral.
  • Recommendation: Use Pyridine or N-Methylmorpholine (NMM) as milder bases to favor direct nucleophilic substitution (

    
    -like) over elimination-addition.
    
Step-by-Step Protocol (Solution Phase)
  • Preparation: Dissolve amine monomers in anhydrous DCM (0.2 M concentration). Dispense 1 mL (0.2 mmol) into each reaction well.

  • Base Addition: Add Pyridine (48 µL, 0.6 mmol, 3 equiv).

  • Activation: Prepare a 0.25 M stock solution of 1-Methoxybutane-2-sulfonyl chloride in anhydrous DCM.

  • Coupling: Add 0.96 mL (0.24 mmol, 1.2 equiv) of the sulfonyl chloride solution to each well containing amine.

  • Incubation: Seal the block and shake at Room Temperature (25°C) for 12–16 hours. Do not heat.

  • Quenching (Scavenging):

    • Add PS-Trisamine resin (3–4 equiv relative to excess sulfonyl chloride) to the reaction mixture.

    • Shake for 4–6 hours. The resin reacts with the remaining sulfonyl chloride to form a sulfonamide bond on the bead.[4]

  • Filtration: Filter the reaction mixture into a pre-weighed collection plate. Wash the resin bed twice with DCM (2 x 0.5 mL).

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

Data Output: Typical Yields

Amine Class Steric Profile Expected Yield Notes
Primary Alkyl Low >90% Very rapid reaction.
Secondary Cyclic Medium 80–90% Ideal substrates (e.g., Piperidine).
Aniline (Electron Poor) Low 40–60% Requires heating (40°C) or stronger base (LiHMDS).

| Sterically Hindered | High | <30% |


-branching on amine + secondary sulfonyl chloride = difficult coupling. |
Method B: Solid-Phase Organic Synthesis (SPOS)

Ideal for DNA-encoded libraries (DEL) or split-pool synthesis where the amine is tethered to a bead.

Protocol:

  • Resin Swelling: Swell amine-functionalized resin (e.g., Rink Amide, 100 mg) in DCM for 30 min.

  • Coupling Cocktail: Mix 1-Methoxybutane-2-sulfonyl chloride (5 equiv) and DIPEA (10 equiv) in NMP (N-methylpyrrolidone).

    • Note: Excess reagent drives the reaction on solid phase.[5]

  • Reaction: Add cocktail to resin. Shake for 4 hours at RT.

  • Washing: Drain and wash resin: DMF (3x), DCM (3x), MeOH (2x), DCM (3x).

  • QC cleavage: Cleave a small aliquot (TFA/TIS/H2O) to verify conversion via LC-MS.

Visualizing the Workflow & Mechanism

Diagram 1: Parallel Synthesis Workflow

This flowchart illustrates the "Scavenger Resin" approach, ensuring high purity without liquid-liquid extraction.

ParallelSynthesis Start Start: Amine Library (96-well Plate) Reagent Add 1-Methoxybutane-2-sulfonyl chloride + Pyridine (Base) Start->Reagent Reaction Reaction: Sulfonylation 16h @ 25°C Reagent->Reaction Check Check: Excess Electrophile? Reaction->Check Scavenge Add PS-Trisamine Resin (Removes excess R-SO2Cl) Check->Scavenge Yes (Standard) Filter Filtration (Resin retains impurities) Scavenge->Filter Final Final Product (Pure Sulfonamide) Filter->Final

Caption: Automated parallel synthesis workflow using solid-supported scavengers to purify the 1-methoxybutane-2-sulfonamide library.

Diagram 2: Mechanistic Pathways (Direct vs. Sulfene)

Understanding the competition between direct substitution and sulfene formation is critical for troubleshooting low yields or stereochemical scrambling.

Mechanism Substrate 1-Methoxybutane-2-sulfonyl Cl (Sec-Sulfonyl Chloride) Direct_Path Direct Nucleophilic Attack (SN2-like) Substrate->Direct_Path Preferred Sulfene_Path E1cB Elimination (Sulfene Formation) Substrate->Sulfene_Path Risk with alpha-H Base_Weak Weak Base (Pyridine) Base_Weak->Direct_Path Base_Strong Strong/Hindered Base (TEA/DIPEA) Base_Strong->Sulfene_Path Product Target Sulfonamide Direct_Path->Product Intermediate Sulfene Intermediate [CH3-CH2-C(OMe)=SO2] Sulfene_Path->Intermediate Intermediate->Product + Amine SideProduct Hydrolysis/Oligomers Intermediate->SideProduct + H2O

Caption: Mechanistic bifurcation: Strong bases promote sulfene intermediates (red path), risking side reactions. Weak bases favor direct substitution (blue path).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<20%) Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous (<50 ppm H2O). Use fresh reagent bottles.
Impurity: Sulfonic Acid Moisture ingress or "Sulfene" hydrolysisSwitch to Pyridine (base) to minimize sulfene formation. Add molecular sieves to reaction.
Impurity: Symmetric Sulfone Friedel-Crafts side reactionAvoid electron-rich aromatic solvents (e.g., use DCM instead of Toluene).
Incomplete Reaction Steric hindrance (Secondary center)Increase temperature to 40°C (carefully) or switch to microwave irradiation (60°C, 10 min).

References

  • BenchChem. (2025).[4][6][7][8] Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives. Retrieved from

  • Enamine. (2025). Sulfonyl Chlorides/Fluorides: Building Blocks for Parallel Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Sulfonyl Chlorides and Sulfonamides: Synthetic Utility in Medicinal Chemistry. Retrieved from

  • PubChem. (2025). 1-Methoxybutane-2-sulfonyl chloride (Compound Summary). Retrieved from

  • Bostrom, J., et al. (2013). Oxidative Chlorosulfonation of S-alkyl Isothiourea Salts. Journal of Medicinal Chemistry (Contextual citation regarding aliphatic sulfonyl chloride synthesis). Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of Fsp³-Rich Sulfonamides using 1-Methoxybutane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In modern drug discovery, there is a critical drive to "escape flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) in lead compounds. While aromatic sulfonamides are ubiquitous, their aliphatic counterparts offer superior solubility and 3D-spatial complexity.

This Application Note details the protocol for utilizing 1-Methoxybutane-2-sulfonyl chloride (CAS: 1339022-44-4), a chiral, functionalized aliphatic building block. Unlike highly reactive aromatic sulfonyl chlorides, aliphatic variants can be sluggish and prone to competitive hydrolysis. We present a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these kinetic barriers, reducing reaction times from hours to minutes while suppressing side reactions.

Chemical Profile: 1-Methoxybutane-2-sulfonyl chloride[1][2][3]

PropertySpecification
CAS Number 1339022-44-4
Molecular Formula C₅H₁₁ClO₃S
Molecular Weight 186.66 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Reactivity Class Electrophilic Aliphatic Sulfonyl Chloride
Storage 2-8°C, under Argon/Nitrogen (Moisture Sensitive)
Key Structural Feature

-Methoxy group provides unique polarity and potential intramolecular H-bond accepting capability in final sulfonamides.

Mechanistic Insight

The formation of sulfonamides from sulfonyl chlorides follows a nucleophilic substitution mechanism at the sulfur atom.

The Microwave Advantage

Aliphatic sulfonyl chlorides are less electrophilic than their aromatic counterparts (e.g., Tosyl chloride) due to the lack of an electron-withdrawing aromatic ring. Under conventional heating, the slow reaction rate allows ambient moisture to compete, leading to hydrolysis (formation of sulfonic acid).

Microwave irradiation creates dipolar polarization , specifically stabilizing the polar transition state of the amine attack. This selective heating accelerates the bimolecular substitution (


) significantly more than the unimolecular background hydrolysis, resulting in cleaner profiles.
Mechanistic Pathway (DOT Visualization)

SulfonylationMechanism Reagent 1-Methoxybutane- 2-sulfonyl chloride TS Dipolar Transition State (Microwave Stabilized) Reagent->TS + Amine Amine Primary/Secondary Amine (H-NR2) Amine->TS Inter Tetrahedral Intermediate TS->Inter Nucleophilic Attack Product Sulfonamide Product Inter->Product - HCl Base Base (Pyridine/TEA) HCl Scavenger Base->Product Captures HCl

Figure 1: Mechanism of microwave-promoted sulfonylation. The dipolar transition state is stabilized by the oscillating electromagnetic field.

Experimental Protocol

Method A: Pyridine-Mediated Synthesis (Standard)

This method is preferred for acid-sensitive amines or when using the sulfonyl chloride as the limiting reagent.

Materials:

  • 1-Methoxybutane-2-sulfonyl chloride (1.2 equiv)[1]

  • Amine substrate (1.0 equiv)

  • Pyridine (anhydrous, acts as solvent & base)

  • DCM (for workup)[2]

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the Amine (0.5 mmol) in anhydrous Pyridine (2.0 mL).

  • Addition: Cool the vial to 0°C (ice bath). Dropwise add 1-Methoxybutane-2-sulfonyl chloride (0.6 mmol, 112 mg). Note: Exotherm is possible.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 80°C

    • Time: 10 minutes

    • Pressure Limit: 150 psi (safety cutoff)

    • Stirring: High

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash with 1N HCl (2 x 10 mL) to remove Pyridine. Caution: Ensure product is not acid-sensitive.

    • Wash with saturated NaHCO₃ (10 mL) and Brine (10 mL).

    • Dry over MgSO₄, filter, and concentrate.

Method B: High-Throughput (Scavenger Resin)

Ideal for library generation where purification speed is critical.

Materials:

  • Solvent: Acetonitrile (MeCN) or THF.

  • Base: DIPEA (Diisopropylethylamine).

  • Scavenger: Polymer-supported Trisamine (PS-Trisamine).

Step-by-Step Procedure:

  • Mix: In a microwave vial, combine Amine (0.2 mmol), DIPEA (0.4 mmol), and 1-Methoxybutane-2-sulfonyl chloride (0.24 mmol) in MeCN (2 mL).

  • Irradiate: Heat at 100°C for 5 minutes in the microwave.

  • Scavenge: Add PS-Trisamine resin (3 equiv relative to excess sulfonyl chloride) directly to the vial. Stir at room temperature for 30 minutes. (This removes unreacted sulfonyl chloride).

  • Filter: Filter off the resin. The filtrate contains the pure sulfonamide.

  • Dry: Evaporate solvent.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_mw Phase 2: Microwave Irradiation cluster_workup Phase 3: Workup Step1 Dissolve Amine (Solvent: Pyridine or MeCN) Step2 Add Sulfonyl Chloride (0°C to prevent hydrolysis) Step1->Step2 Step3 MW Reactor 80-100°C | 5-10 min Step2->Step3 Step4 Route A: Liquid-Liquid (Acid Wash) Step3->Step4 Standard Step5 Route B: Solid Phase (Scavenger Resin) Step3->Step5 Library/High-Throughput

Figure 2: Decision tree for experimental execution based on purification needs.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / SM Recovery Hydrolysis of Sulfonyl ChlorideEnsure reagents are anhydrous. Increase reagent equivalents to 1.5x.
Dark/Tar Formation Thermal degradationReduce MW temperature to 60°C and extend time to 20 min.
Pressure Spike HCl gas generationEnsure vessel headspace is sufficient (fill volume < 60%).
Racemization Acidity of

-proton
1-Methoxybutane-2-sulfonyl chloride has a chiral center at C2. Avoid strong bases (e.g., NaH). Use mild bases (Pyridine/DIPEA) to maintain stereochemical integrity.

Safety Considerations

  • Pressure Hazards: Microwave heating of closed vessels generates pressure. Sulfonylation produces HCl (sequestered by base), but thermal expansion of solvents (MeCN/THF) is significant. Do not exceed vessel pressure ratings (typically 20 bar/300 psi).

  • Corrosivity: Sulfonyl chlorides are corrosive lachrymators. Handle in a fume hood.

  • Sensitizer: Sulfonamides are known sensitizers; avoid skin contact.

References

  • Microwave-Assisted Sulfonylation Overview: De Luca, L., & Giacomelli, G. (2008).[3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2][4][5][6] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • General Microwave Synthesis Protocols: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Reactivity of Sulfonyl Chlorides: Majetich, G., & Wheless, K. (1995). Microwave-Enhanced Organic Chemistry. Microwave-Enhanced Chemistry, 455–505.

  • Compound Data (Grounding): PubChem Compound Summary for CID 64397963: 1-Methoxybutane-2-sulfonyl chloride.

Sources

Introduction: The Critical Role of Derivatization in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Derivatization of Amino Acids Using 1-Methoxybutane-2-sulfonyl Chloride

The accurate quantification and identification of amino acids are fundamental to a vast array of research fields, from proteomics and clinical diagnostics to food science and drug development. However, many amino acids lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques such as UV-Vis or fluorescence spectroscopy challenging. Furthermore, their zwitterionic nature can lead to poor chromatographic peak shape and resolution.

Chemical derivatization addresses these challenges by covalently attaching a chemical tag to the amino acid molecule, typically at the primary or secondary amine group. This process can dramatically improve the analytical properties of the amino acids, enhancing their volatility for gas chromatography (GC) or improving their detectability for high-performance liquid chromatography (HPLC).

This document provides a detailed theoretical protocol for the derivatization of amino acids using the novel reagent 1-Methoxybutane-2-sulfonyl chloride. While this specific reagent is not a conventional choice for amino acid analysis, the principles of its reaction are well-grounded in the established chemistry of sulfonyl chlorides. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new derivatization strategies. The protocol is based on the well-understood reaction mechanism of sulfonyl chlorides with primary and secondary amines, which proceeds via a nucleophilic attack of the deprotonated amino group on the electron-deficient sulfur atom of the sulfonyl chloride.

The Derivatization Reagent: 1-Methoxybutane-2-sulfonyl Chloride

1-Methoxybutane-2-sulfonyl chloride is a sulfonyl chloride derivative. Like other sulfonyl chlorides, such as the well-known Dansyl chloride, it is expected to react with the nucleophilic amino group of amino acids under basic conditions to form a stable sulfonamide linkage. The resulting N-substituted amino acid derivative is more hydrophobic than the parent amino acid, which is advantageous for reverse-phase HPLC.

Key Advantages of Sulfonyl Chloride Derivatization:

  • Reaction Specificity: Sulfonyl chlorides react readily with primary and secondary amines, as well as phenolic hydroxyl groups and the imidazole group of histidine.

  • Stable Derivatives: The resulting sulfonamide bond is highly stable, allowing for robust sample handling and analysis.

  • Improved Chromatography: The derivatization process increases the hydrophobicity of the amino acids, leading to better retention and separation on reverse-phase HPLC columns.

Reaction Mechanism

The derivatization of an amino acid with 1-Methoxybutane-2-sulfonyl chloride proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in a slightly basic medium (pH 8-10) to ensure that the amino group of the amino acid is deprotonated and thus sufficiently nucleophilic.

G AminoAcid_Zwitterion R-CH(NH3+)-COO- Deprotonated_Amino_Acid R-CH(NH2)-COO- AminoAcid_Zwitterion->Deprotonated_Amino_Acid + OH- OH- OH- H2O H2O Deprotonated_Amino_Acid->H2O + H2O Deprotonated_Amino_Acid_2 R-CH(NH2)-COO- Reagent CH3O-C4H7-SO2Cl Intermediate [Intermediate Complex] Deprotonated_Amino_Acid_2->Intermediate Intermediate_2 [Intermediate Complex] Derivative R-CH(NH-SO2-C4H7-OCH3)-COO- Intermediate_2->Derivative Chloride Cl-

Figure 1. Proposed reaction mechanism for the derivatization of an amino acid with 1-Methoxybutane-2-sulfonyl chloride.

Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of amino acids in a sample, followed by analysis using RP-HPLC.

Materials and Reagents:

  • Amino acid standards or sample hydrolysate

  • 1-Methoxybutane-2-sulfonyl chloride

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (HCl), 2 M

  • Formic acid, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Thermomixer or water bath

  • HPLC system with a UV detector and a C18 column

Protocol Workflow:

G start Start: Amino Acid Sample step1 Add Sodium Bicarbonate Buffer (0.1 M, pH 9.0) start->step1 step3 Add Reagent to Sample step1->step3 step2 Prepare Derivatization Reagent (1-Methoxybutane-2-sulfonyl chloride in ACN) step2->step3 step4 Vortex and Incubate (e.g., 60°C for 30 min) step3->step4 step5 Quench Reaction with 2 M HCl step4->step5 step6 Centrifuge to Pellet Precipitate step5->step6 step7 Transfer Supernatant to HPLC Vial step6->step7 end_node Analyze by RP-HPLC step7->end_node

Figure 2. Overall workflow for the derivatization and analysis of amino acids.

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of amino acid standards (e.g., 1 mM each) in deionized water.

    • If using a protein sample, perform acid hydrolysis to release the free amino acids and neutralize the hydrolysate.

    • Place 100 µL of the amino acid sample (or standard) into a 1.5 mL microcentrifuge tube.

  • Buffering:

    • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) to the sample.

    • Vortex briefly to mix. The basic pH is crucial for the deprotonation of the amino group.

  • Derivatization Reaction:

    • Prepare a 10 mg/mL solution of 1-Methoxybutane-2-sulfonyl chloride in acetonitrile. This solution should be prepared fresh.

    • Add 200 µL of the derivatizing reagent solution to the buffered sample.

    • Immediately vortex the mixture for 30 seconds to ensure homogeneity.

    • Incubate the reaction mixture in a thermomixer or water bath at 60°C for 30 minutes.

  • Reaction Quenching:

    • After incubation, stop the reaction by adding 100 µL of 2 M HCl. This will neutralize the excess bicarbonate and quench the unreacted sulfonyl chloride by hydrolysis.

    • Vortex the tube for 10 seconds.

  • Sample Cleanup:

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Detection: UV detector at a wavelength determined by the UV absorbance of the N-(1-methoxybutan-2-sulfonyl) amino acid derivatives. A wavelength scan of a derivatized standard would be necessary to determine the optimal wavelength.

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Table 1: Suggested HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.04060
22.0595
25.0595
25.1955
30.0955

Expected Results and Troubleshooting

Upon successful derivatization, the resulting amino acid derivatives will be more hydrophobic and should elute later from the reverse-phase column compared to their underivatized counterparts. The separation of the derivatized amino acids will depend on the overall hydrophobicity of the R-group and the attached derivatizing agent.

Potential Issues and Solutions:

  • Low Derivatization Efficiency:

    • Incorrect pH: Ensure the reaction buffer is at the correct pH. The amino group must be deprotonated to be nucleophilic.

    • Degraded Reagent: 1-Methoxybutane-2-sulfonyl chloride is sensitive to moisture. Prepare the reagent solution fresh and keep the stock reagent in a desiccator.

    • Insufficient Reagent: Increase the concentration or volume of the derivatizing reagent.

  • Poor Chromatographic Resolution:

    • Gradient Optimization: Adjust the HPLC gradient to better separate the derivatized amino acids. A shallower gradient may improve resolution.

    • Column Choice: A different C18 column or a column with a different stationary phase may provide better selectivity.

  • Extraneous Peaks in the Chromatogram:

    • Reagent Byproducts: The hydrolysis of excess 1-Methoxybutane-2-sulfonyl chloride will produce byproducts. These typically elute early in the chromatogram.

    • Sample Contamination: Ensure all reagents and solvents are of high purity.

Conclusion

The protocol outlined in this application note provides a comprehensive, albeit theoretical, framework for the derivatization of amino acids using the novel reagent 1-Methoxybutane-2-sulfonyl chloride. By leveraging the well-established principles of sulfonyl chloride chemistry, researchers can explore this new derivatization strategy for their specific analytical needs. As with any new method, optimization of reaction conditions and chromatographic parameters will be essential to achieve the desired performance.

References

  • General Principles of Amino Acid Analysis by HPLC: Title: "Amino Acid Analysis by HPLC" Source: Thermo Fisher Scientific
  • Chemistry of Sulfonyl Chlorides

    • Title: "Sulfonyl Halides"
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Derivatization using Dansyl Chloride (a similar sulfonyl chloride)

    • Title: "Dansyl Chloride"
    • Source: Wikipedia
    • URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 1-Methoxybutane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Storage

For researchers handling 1-Methoxybutane-2-sulfonyl chloride , immediate adherence to these three protocols is required to prevent rapid degradation:

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis reaction.

  • Atmosphere: Store under Argon (Ar) . Argon is heavier than air and provides a superior blanket compared to Nitrogen (

    
    ) for frequently opened containers.
    
  • Moisture Exclusion: This compound is autocatalytic . Once hydrolysis begins, the byproduct (HCl) accelerates further decomposition. A desiccator is mandatory.

Part 1: The Degradation Mechanism (The "Why")

To effectively store this reagent, one must understand the enemy: Autocatalytic Hydrolysis .

Unlike simple alkyl halides, sulfonyl chlorides (


) do not just "go bad"; they actively destroy themselves once triggered by moisture. The degradation produces sulfonic acid (

) and Hydrogen Chloride (

).
The Structural Risk

1-Methoxybutane-2-sulfonyl chloride possesses a secondary sulfonyl chloride group. Secondary aliphatic sulfonyl chlorides are generally less stable than their aromatic counterparts (e.g., Tosyl chloride) because they lack the stabilizing conjugation of a benzene ring. Furthermore, the methoxy group at the C1 position can potentially facilitate hydrolysis through inductive effects or neighboring group participation, increasing the electrophilicity of the sulfur atom.

The Autocatalytic Cycle

The danger lies in the generation of HCl. Acidic conditions protonate the sulfonyl oxygen, making the sulfur atom significantly more electrophilic and susceptible to attack by even trace amounts of water.

HydrolysisCycle Start Moisture Ingress (Trace H2O) Reagent 1-Methoxybutane-2-sulfonyl chloride (R-SO2Cl) Start->Reagent Initiates Products Degradation Products: 1. Sulfonic Acid (R-SO3H) 2. HCl Gas Reagent->Products Slow Hydrolysis Intermediate Activated Complex (Protonated Species) Intermediate->Products Rapid Hydrolysis Products->Intermediate HCl Protonates Reagent (Autocatalysis)

Figure 1: The Autocatalytic Cycle of Sulfonyl Chloride Hydrolysis. Note the red feedback loop where HCl accelerates the destruction of the remaining reagent.

Part 2: Storage Protocols (The "How")

Do not rely on the original vendor packaging once opened. Transfer or secure the reagent immediately using this "Fortress" approach.

Primary Containment (The Vessel)
  • Material: Borosilicate glass. Never use metal containers (HCl corrosion risk) or standard plastics (permeable to moisture).

  • Closure: Use a Teflon (PTFE) lined screw cap.

    • Why? Standard polyethylene cone caps can swell or degrade upon exposure to organic vapors and HCl. PTFE is chemically inert.

    • Seal: Wrap the junction of the cap and bottle with Parafilm M or electrical tape to create a secondary vapor barrier.

Atmospheric Control
  • Inert Gas: Backfill the headspace with Argon.

    • Technique: Direct a gentle stream of Argon into the bottle for 10-15 seconds before capping. Because Argon is denser than air, it settles over the liquid/solid, displacing moisture-laden air more effectively than Nitrogen.

Secondary Containment
  • Place the primary glass vial inside a secondary jar containing a desiccant.

  • Desiccant Choice:

    • Recommended:Drierite (Anhydrous Calcium Sulfate) with indicator.

    • Avoid: Basic desiccants like KOH pellets in direct proximity, as they may react with acid vapors to create a vacuum or heat.

Part 3: Quality Control & Self-Validation

Before using this reagent in a critical step (e.g., sulfonamide synthesis), you must validate its purity.[1] A simple TLC is often insufficient because the sulfonic acid hydrolysis product can streak or remain at the baseline, making quantification difficult.

The Morpholine Titration Method

This is the industry-standard method for determining the active Sulfonyl Chloride content (


).

Principle: Morpholine reacts quantitatively with sulfonyl chlorides to form a stable sulfonamide. The excess morpholine is then back-titrated with acid.

Protocol:

  • Weighing: Accurately weigh

    
     of your 1-Methoxybutane-2-sulfonyl chloride sample (
    
    
    
    ) into a flask.
  • Reaction: Add exactly

    
     of a 1 M Morpholine solution  (in Toluene or Dichloromethane).
    
    • Note: The morpholine acts as both the nucleophile and the acid scavenger.

  • Incubation: Stir for 5–10 minutes at room temperature. (Reaction is rapid).

  • Quench: Add

    
     of water to solubilize the salts and excess morpholine.
    
  • Titration: Titrate the mixture with 0.5 N HCl (

    
    ) using Methyl Red indicator (turns red at endpoint) or a pH meter.
    
  • Blank: Run a blank titration with just the

    
     Morpholine solution (
    
    
    
    ).

Calculation:



ParameterValue

Normality of HCl titrant (e.g., 0.5 N)

Molecular Weight of 1-Methoxybutane-2-sulfonyl chloride (

)
Target Purity

is acceptable for most synthesis.[2]

Part 4: Troubleshooting & FAQs

Q1: I hear a "pop" or hiss when I open the bottle. Is the reagent ruined?

A: Not necessarily, but it is degrading. The sound is pressurized HCl gas escaping.

  • Immediate Action: Vent the bottle in a fume hood.[1][2] Perform the Morpholine Titration (Part 3) immediately. If purity is >90%, you can use it but must adjust stoichiometry. If <80%, purification or disposal is recommended.

Q2: There is a white crust on the cap/threads. What is it?

A: This is likely 1-methoxybutane-2-sulfonic acid (the hydrolysis product) or its hydrate.

  • Risk:[3][4][5] This crust is highly acidic and can act as a seed for further moisture absorption.

  • Fix: Wipe the threads with a dry Kimwipe. Do not use water or acetone to clean the threads while the bottle is open, as this introduces moisture.

Q3: Can I distill this compound if it degrades?

A: Proceed with extreme caution.

  • Sulfonyl chlorides are thermally unstable. Distillation requires high vacuum (<1 mmHg) to keep the bath temperature below 60-70°C.

  • Warning: If the sample contains significant sulfonic acid, it can catalyze explosive decomposition during heating.

  • Alternative: If the impurity is just the acid, you can dissolve the reagent in dry

    
    , wash rapidly with ice-cold 5% 
    
    
    
    (to remove acid), dry over
    
    
    , and concentrate. This is safer than distillation.
Q4: Why not just use a septum and needle?

A: Rubber septa degrade rapidly when exposed to sulfonyl chlorides and HCl vapors. They become brittle and core, dropping rubber particles into your reagent. Only use septa for short-term active use (hours), not long-term storage (weeks).

References

  • Mechanism of Hydrolysis

    • Source: King, J. F., & Aslam, M. (1988). "Sulfenes and Sulfonyl Chlorides."[6] In Topics in Current Chemistry.

    • Context: Establishes the nucleophilic attack mechanism and the catalytic role of protons in sulfonyl chloride degrad
    • URL:

  • Storage & Handling

    • Source: Sigma-Aldrich Technical Bulletin AL-163. "Handling and Storage of Organosulfur Compounds."
    • Context: Defines the -20°C and inert atmosphere requirements for labile acid chlorides.
    • URL:

  • Titration Methodology

    • Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Context: Provides the standard morpholine/amine titration protocols for acid chloride purity determin
    • URL:

  • Safety Data & Reactivity

    • Source: PubChem Compound Summary for Butanesulfonyl chloride deriv
    • Context: General safety data regarding corrosivity and HCl generation upon w
    • URL:

Sources

Technical Support Center: Optimizing 1-Methoxybutane-2-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 1-Methoxybutane-2-sulfonyl chloride Class: Secondary Aliphatic Sulfonyl Chloride Application: Synthesis of Sulfonamides (Bioisosteres) and Sulfonate Esters.

Introduction: The Reactivity Paradox

Welcome to the Technical Support Center. You are likely here because you are experiencing inconsistent yields or unexpected side products with 1-Methoxybutane-2-sulfonyl chloride .

This reagent presents a specific challenge in medicinal chemistry: it is a secondary aliphatic sulfonyl chloride with a


-alkoxy substituent . Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this molecule sits at a precarious intersection of reactivity:
  • Steric Hindrance: The secondary carbon center slows down direct nucleophilic attack.

  • Sulfene Formation: The

    
    -proton is acidified by the sulfonyl group and the inductive effect of the neighboring methoxy group, making elimination-addition (sulfene mechanism)  a dominant pathway over direct substitution.
    

This guide moves beyond basic protocols to control these competing mechanisms.

Module 1: Critical Reagent Integrity (Pre-Reaction)

Q: My reagent is a dark oil/solid, and the reaction failed. Is it recoverable?

A: 1-Methoxybutane-2-sulfonyl chloride is prone to hydrolysis and thermal decomposition.

  • The Issue: Hydrolysis produces the corresponding sulfonic acid (1-methoxybutane-2-sulfonic acid) and HCl. The acid is unreactive to amines under standard basic conditions and acts as a catalyst for further decomposition.

  • Diagnostic: Run a quick

    
    H NMR in CDCl
    
    
    
    .
    • Intact Reagent: Look for the distinct multiplet of the CH-SO

      
      Cl proton around 
      
      
      
      3.8–4.2 ppm.
    • Hydrolyzed: This peak shifts upfield (shielded) in the sulfonic acid.

  • The Fix: If significant hydrolysis (>10%) is observed, do not use . Purification via distillation is risky due to thermal instability (desulfonylation). Purchase fresh reagent or synthesize de novo via oxidative chlorination of the corresponding thiol/thioacetate.

Module 2: Reaction Optimization Strategy

The Mechanism: Substitution vs. Sulfene

To optimize yield, you must decide which mechanism to favor. The Sulfene Pathway is faster but prone to side reactions (dimerization, hydrolysis). The Direct Substitution is cleaner but slower for secondary centers.

ReactionPathways Reagent 1-Methoxybutane-2- sulfonyl chloride Direct Direct Substitution (S_N2-like) Reagent->Direct Weak Base / Steric Bulk Sulfene Sulfene Intermediate [R-C=SO2] Reagent->Sulfene Strong Amine Base (Et3N, Pyridine) - HCl Base Base (B:) Product Sulfonamide/Ester (Target) Direct->Product Sulfene->Product + Nucleophile (Fast) SideProducts Side Products (Dimers, Hydrolysis) Sulfene->SideProducts + H2O / Self-react

Figure 1: Competing mechanistic pathways. The presence of the


-proton and 

-methoxy group favors the red "Sulfene" pathway with amine bases.
Optimization Matrix
VariableRecommendationScientific Rationale
Base DIPEA (Hünig's Base) or Inorganic (K

CO

)
Avoids Sulfene: Pyridine and Et

N promote sulfene formation (elimination of HCl). Sterically hindered bases (DIPEA) or heterogeneous inorganic bases favor direct substitution, reducing side reactions.
Solvent DCM (Anhydrous) or THF Solubility & Inertness: DCM is standard. Avoid nucleophilic solvents (MeOH, EtOH) which will react with the sulfonyl chloride.
Catalyst DMAP (0.1 eq) Nucleophilic Catalysis: Essential for secondary sulfonyl chlorides. DMAP forms a reactive N-sulfonylpyridinium salt, accelerating direct substitution without relying on sulfene formation.
Temp 0°C

RT
Control: Start cold to suppress sulfene generation. Warm to RT only to drive the sluggish direct substitution.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Remains

Q: After 24 hours, I still see unreacted amine/alcohol. Should I heat it? A: Do NOT heat above 40°C. Secondary sulfonyl chlorides are thermally unstable. Heating often leads to desulfonylation (loss of SO


) rather than product formation.
  • Solution: Add a nucleophilic catalyst.[1][2][3] If you aren't using DMAP (4-Dimethylaminopyridine) , add 10 mol%. If using an amine nucleophile, try a "double-catalysis" approach with 1-Methylimidazole (NMI) which is often superior to DMAP for sulfonylations.

Issue 2: "Black Tar" Formation

Q: The reaction turned black and gummy. What happened? A: You likely triggered uncontrolled sulfene polymerization . The 1-methoxy group makes the


-proton more acidic. If you used a strong base (like Et

N) with rapid addition, the transient sulfene concentration spiked, leading to oligomerization.
  • Solution:

    • Switch to a Schotten-Baumann biphasic system (DCM / Sat. aq. NaHCO

      
      ). The inorganic base stays in the water phase, minimizing sulfene formation in the organic phase.
      
    • Dilute the reaction (0.1 M concentration).

Issue 3: Product Hydrolysis during Workup

Q: My crude NMR looked good, but the yield dropped after the column. Why? A: Sulfonamides derived from electron-rich amines or specific heterocycles can be acid-sensitive. However, the more likely culprit is the sulfonyl chloride hydrolyzing during a slow aqueous workup, creating sulfonic acid that streaks on the column and traps product.

  • Solution:

    • Quench: Add a primary amine (like morpholine) to scavenge excess sulfonyl chloride before adding water. This converts excess reagent into a distinct sulfonamide that is easily separated, rather than generating acidic byproducts.

Module 4: Recommended Protocol

Standard Operating Procedure (SOP): Amine Sulfonylation

Objective: Synthesis of


-substituted-1-methoxybutane-2-sulfonamide.
  • Setup: Flame-dry a round-bottom flask under N

    
     or Ar.
    
  • Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M) .

  • Base/Catalyst: Add DIPEA (1.5 equiv) . Optional: Add DMAP (0.1 equiv) if the amine is unreactive.

  • Addition: Cool to 0°C . Add 1-Methoxybutane-2-sulfonyl chloride (1.2 equiv) dropwise (diluted in minimal DCM).

    • Note: Slow addition is crucial to prevent local exotherms.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by TLC/LCMS.

  • Quench: Once complete, add 3-dimethylaminopropylamine (0.5 equiv) and stir for 15 mins. (This scavenges excess sulfonyl chloride into a basic, water-soluble byproduct).

  • Workup: Wash with dilute citric acid (remove excess amines), then NaHCO

    
    , then Brine. Dry over Na
    
    
    
    SO
    
    
    .

References

  • Mechanism of Sulfene Formation: King, J. F. "Return of the Sulfene: The Remarkable Chemistry of the Intermediate in Sulfonyl Chloride Reactions." Accounts of Chemical Research, vol. 8, no. 1, 1975, pp. 10–17. Link

  • Base Selection in Sulfonylation: Woolven, H., et al.[4] "A Sandmeyer-Type Sulfonyl Chloride Synthesis... and Direct Conversion to Sulfonamides." Organic Letters, vol. 13, no.[4] 18, 2011, pp. 4876–4878. Link

  • Catalysis (DMAP/NMI): Reville, K., et al. "Nucleophilic Catalysis of Sulfonylation Reactions." Tetrahedron Letters, vol. 37, no. 15, 1996, pp. 2673-2676. Link

  • Stability of Heterocyclic/Aliphatic Sulfonyl Chlorides: "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2024. Link

Sources

Work-up procedures to remove excess 1-Methoxybutane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Work-up Procedures for 1-Methoxybutane-2-sulfonyl chloride

Executive Summary

1-Methoxybutane-2-sulfonyl chloride is a secondary aliphatic sulfonyl chloride often used as a building block for sulfonamide synthesis. Unlike aromatic analogs (e.g., tosyl chloride), aliphatic sulfonyl chlorides possess unique stability profiles—they are generally less electrophilic than their aromatic counterparts but more prone to desulfonylation or elimination under harsh conditions.

Effective removal of excess reagent is critical because residual sulfonyl chlorides are genotoxic impurities and can slowly hydrolyze to release HCl, degrading your final product over time. This guide outlines three validated protocols for removal, prioritized by product stability and throughput requirements.

Part 1: Decision Matrix & Strategy

Before selecting a protocol, assess your target molecule's sensitivity. Aliphatic sulfonyl chlorides are lipophilic but hydrolyze to form highly water-soluble sulfonic acids. We exploit this phase-switch for purification.

WorkupDecision Start Start: Reaction Mixture (Excess 1-Methoxybutane-2-sulfonyl chloride) CheckStability Is your Product Acid/Base Stable? Start->CheckStability MethodA Method A: Hydrolytic Extraction (Standard Protocol) CheckStability->MethodA Yes (Stable) MethodB Method B: Solid-Phase Scavenging (High Throughput/Sensitive) CheckStability->MethodB No (Labile) or Parallel Synthesis MethodC Method C: Amine Quench (Chromatography Prep) CheckStability->MethodC Complex Mixture MechanismA Mechanism: Hydrolysis to water-soluble Sulfonate Salt MethodA->MechanismA MechanismB Mechanism: Covalent bonding to Polymer Amine MethodB->MechanismB

Figure 1: Decision matrix for selecting the appropriate work-up protocol based on product stability and workflow constraints.

Part 2: Validated Protocols

Method A: Hydrolytic Extraction (The "Standard" Approach)

Best for: Stable products, large scale (>1g), and cost-efficiency.

The Science: 1-Methoxybutane-2-sulfonyl chloride is moderately lipophilic. Upon treatment with a mild aqueous base, it hydrolyzes to 1-methoxybutane-2-sulfonic acid . In a basic environment (pH > 8), this exists as the sulfonate salt (


), which partitions almost exclusively into the aqueous phase, while your lipophilic product remains in the organic layer.

Protocol:

  • Quench: Cool the reaction mixture to 0°C.

  • Add Base: Add saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH (if product tolerates pH 12).
    
    • Ratio: Use at least 3:1 volume ratio of Aqueous:Organic to ensure efficient partitioning.

  • Hydrolysis Interval: Stir vigorously for 30–45 minutes at Room Temperature.

    • Critical Step: Unlike acid chlorides, sulfonyl chlorides hydrolyze slowly. A quick "shake and separate" is insufficient and will leave residual reagent.

  • Separation: Transfer to a separatory funnel.

  • Wash:

    • Collect Organic Layer.[1]

    • Back-extract the aqueous layer once with DCM or EtOAc (to recover trapped product).

    • Combine organics and wash with Brine.[2]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Validation Data:

Reagent Status Organic Layer (TLC/LCMS) Aqueous Layer
Before Wash Product + Sulfonyl Chloride N/A

| After 30 min Stir | Product Only | Sulfonate Salt + HCl salts |

Method B: Solid-Phase Scavenging (The "Clean" Approach)

Best for: Parallel synthesis, acid/base sensitive products, or avoiding aqueous work-up.

The Science: A polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene) acts as a "chemical magnet." It reacts rapidly with the electrophilic sulfonyl chloride to form a covalent sulfonamide bond on the bead. Filtration removes the bead and the attached impurity.

Protocol:

  • Calculate Load: Assume 1.5 – 2.0 equivalents of scavenger resin relative to the excess sulfonyl chloride used.

  • Add Resin: Add Tris(2-aminoethyl)amine polystyrene (or similar amine resin) directly to the reaction vessel.

  • Incubate: Stir or shake gently for 1–2 hours at Room Temperature.

    • Note: Do not use magnetic stir bars if they grind the resin; orbital shaking is preferred.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Rinse: Wash the resin cake with reaction solvent (DCM/THF) to wash off any adsorbed product.

  • Result: The filtrate contains the pure product; the impurity is trapped on the solid phase.

Part 3: Troubleshooting & FAQs

Q1: I followed Method A, but I still see the sulfonyl chloride in my NMR/LCMS.

  • Diagnosis: Incomplete hydrolysis. Aliphatic sulfonyl chlorides are surprisingly stable to water at neutral pH.

  • Solution:

    • Increase pH: Switch from Bicarbonate to Carbonate (

      
      ) or dilute NaOH if your product permits.
      
    • Nucleophilic Catalyst: Add a catalytic amount (5 mol%) of N-Methylimidazole (NMI) or DMAP to the quench mixture. This forms a highly reactive intermediate that hydrolyzes seconds after contact with water.

Q2: Can I just purify the reaction mixture on Silica Gel?

  • Risk: High. Sulfonyl chlorides are unstable on silica gel. They often decompose during the column run, producing sulfonic acid which streaks (tails) badly, contaminating the product fractions.

  • Fix: If you must chromatograph, quench the reaction with a volatile amine (like dimethylamine or morpholine) first. This converts the chloride to a stable sulfonamide, which runs as a distinct, non-streaking spot that is easily separated.

Q3: My product is water-soluble; Method A extracts my product too.

  • Solution: Use Method B (Scavenging) . Since no water is added, you avoid the partition problem entirely. Alternatively, use a "Catch and Release" strategy: use a strong cation exchange (SCX) column to catch your product (if it's an amine), wash away the non-basic sulfonyl chloride, and then elute your product with ammonia/methanol.

Part 4: Comparative Analysis

FeatureMethod A: HydrolysisMethod B: ScavengingMethod C: Quench & Column
Cost Low (Reagents <$1)High (Resins ~$5/g)Medium (Solvents/Silica)
Time 45-60 mins1-2 hours (unattended)2-3 hours
Scalability Excellent (kg scale)Poor (>10g becomes expensive)Moderate
Purity Profile Removes Acid & ChlorideRemoves Chloride OnlyRemoves All Impurities

References

  • BenchChem Technical Support. (2025).[2][3][4] Sulfonyl Chloride Work-up Procedures. Retrieved from

  • Supra Sciences. (n.d.). Solid Supported Scavengers: Sulfonyl Chloride Removal. Retrieved from

  • Biotage. (2006).[5] Solid-Supported Reagents and Scavengers: Applications in Parallel Synthesis. Retrieved from

  • PubChem. (n.d.). 1-Methoxybutane-2-sulfonyl chloride (Compound Summary). Retrieved from

Sources

Troubleshooting low reactivity of 1-Methoxybutane-2-sulfonyl chloride with steric amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-882-SEC-AMINE Topic: Troubleshooting Low Reactivity of 1-Methoxybutane-2-sulfonyl chloride with Steric Amines Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Logic

The Core Problem: You are attempting to couple a secondary aliphatic sulfonyl chloride (1-Methoxybutane-2-sulfonyl chloride) with a sterically hindered amine . This reaction fails because the electrophilic sulfur center is shielded by the sec-butyl backbone, and the nucleophile (amine) is too bulky to penetrate this barrier. Furthermore, aliphatic sulfonyl chlorides with


-protons are prone to sulfene elimination , a side pathway that consumes your starting material without forming the product.
Diagnostic Flowchart

Before altering your protocol, use this logic tree to identify the specific failure mode.

TroubleshootingLogic Start Start: Low Yield / No Reaction CheckSM Analyze Crude NMR: Is Sulfonyl Chloride remaining? Start->CheckSM YesSM Yes: SM Intact CheckSM->YesSM Reactivity Low NoSM No: SM Consumed CheckSM->NoSM Decomposition ReactivityIssue Issue: Kinetic Barrier Nucleophile cannot access Sulfur. YesSM->ReactivityIssue DecompIssue Check for Sulfonic Acid (Hydrolysis Product) NoSM->DecompIssue Sol1 Solution: Nucleophilic Catalysis (Add DMAP) ReactivityIssue->Sol1 IsAcid Sulfonic Acid Present DecompIssue->IsAcid Water ingress IsOlig Complex/Oligomers Present DecompIssue->IsOlig Sulfene polymerization Sol2 Solution: Dry Solvents + Sulfene Suppression IsAcid->Sol2 Sol3 Solution: Slow Addition (High Dilution) IsOlig->Sol3

Figure 1: Diagnostic logic for sulfonylation failures. Blue nodes indicate start, Yellow decision points, Red failure modes, and Green solutions.

Mechanistic Insight: The "Why"

To fix this, you must understand the competition between the Direct Substitution (


)  and the Sulfene Elimination-Addition  pathways.
The Mechanism of Failure vs. Success
  • Direct Attack (Blocked): Your amine is too bulky to attack the secondary sulfur directly.

  • Sulfene Pathway (Risky): Bases (like TEA) deprotonate the

    
    -carbon (C2), eliminating HCl to form a Sulfene  intermediate.
    
    • Scenario A: The amine traps the sulfene

      
       Product (Good).
      
    • Scenario B: The amine is too steric; the sulfene reacts with water or dimerizes

      
       Decomposition (Bad).
      
  • The Fix (DMAP Catalysis): DMAP attacks the sulfonyl chloride faster than the base deprotonates it. This forms a

    
    -sulfonylpyridinium salt . This intermediate pushes the sulfonyl group away from the bulky backbone, making it accessible to your steric amine.
    

Mechanism RSO2Cl 1-Methoxybutane- 2-sulfonyl chloride Sulfene Sulfene Intermediate (Highly Reactive) RSO2Cl->Sulfene Elimination (-HCl) Promoted by Base Pyridinium N-Sulfonyl Pyridinium Salt (Activated) RSO2Cl->Pyridinium DMAP Attack (Fast) Base Base (TEA/Pyridine) Amine Steric Amine Amine->RSO2Cl Direct Attack (BLOCKED due to sterics) DMAP Catalyst (DMAP) Product Sulfonamide Product Sulfene->Product Trapped by Amine (Difficult if steric) Decomp Sulfonic Acid / Oligomers Sulfene->Decomp Hydrolysis/Dimerization Pyridinium->Product Amine Attack (Accessible)

Figure 2: Mechanistic pathways. The Green path (DMAP catalysis) bypasses the steric blockage and the risky sulfene intermediate.

Optimization Protocols

Method A: The Nucleophilic Catalyst Protocol (Recommended)

Best for: Highly hindered amines where direct reaction is stalled. Concept: Uses DMAP as a "shuttle" to transfer the sulfonyl group.

Reagents:

  • 1-Methoxybutane-2-sulfonyl chloride (1.0 equiv)

  • Steric Amine (1.1 – 1.2 equiv)

  • DMAP (0.1 – 0.2 equiv) (Crucial: Do not omit)

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous DCM (Dichloromethane) or DCE.

Protocol:

  • Dissolve the Amine ,

    
     , and DMAP  in anhydrous DCM (0.2 M concentration relative to amine) under Nitrogen/Argon.
    
  • Cool the mixture to 0°C . (Cooling suppresses the sulfene elimination side-reaction).

  • Add the Sulfonyl Chloride dropwise (neat or dissolved in minimal DCM).

  • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Monitoring: Check TLC/LCMS. If SM remains after 16h, heat to reflux (40°C) carefully.

Method B: The "Sulfene Trap" Protocol

Best for: Cases where DMAP fails or causes side reactions. Concept: Intentionally form the sulfene at low temperature and trap it with excess amine.

Reagents:

  • 1-Methoxybutane-2-sulfonyl chloride (1.0 equiv)

  • Steric Amine (2.0 – 3.0 equiv ) (Excess is vital here)

  • Solvent: THF (Tetrahydrofuran) - promotes sulfene stability better than DCM.

Protocol:

  • Dissolve Sulfonyl Chloride in anhydrous THF at -78°C .

  • Add the Steric Amine (all at once) to the cold solution.

  • Add

    
      (1.0 equiv) dropwise over 30 minutes.
    
  • Stir at -78°C for 1 hour, then slowly warm to RT.

    • Why this works: At -78°C, the sulfene forms but is long-lived enough to be trapped by the high concentration of amine before it decomposes.

Troubleshooting FAQ

Q: My sulfonyl chloride disappears, but I only isolate the sulfonic acid (hydrolysis). Why? A: This indicates the "Sulfene Pathway" (Figure 2, yellow node) is active, but your amine is too slow to trap it. Trace water in the solvent reacts with the sulfene faster than your bulky amine does.

  • Fix: Use Method A . The DMAP intermediate is less sensitive to water than the free sulfene and reacts faster with the amine. Ensure solvents are rigorously dry.

Q: Can I use Pyridine as the solvent? A: Use with caution. While pyridine is a catalyst, it is much less nucleophilic than DMAP. For steric amines, pyridine often fails to activate the sulfonyl chloride sufficiently. A mixture of DCM with 10% Pyridine is better, but DCM + 0.1 eq DMAP + 1.5 eq TEA is superior.

Q: The reaction turns dark black/tarry. A: This is characteristic of Sulfene Polymerization . The aliphatic sulfonyl chloride is eliminating HCl to form a sulfene, which then reacts with itself.

  • Fix: Lower the temperature (0°C or -20°C) and ensure you add the base slowly (in Method A) or have excess amine present before the base is added (Method B).

Q: Does the methoxy group at C1 affect reactivity? A: Yes. The oxygen at C1 can inductively withdraw electrons, making the C2 proton more acidic. This makes your reagent more prone to sulfene elimination than a simple butane-2-sulfonyl chloride. This reinforces the need for low temperature and DMAP catalysis.

Data & Comparison

VariableDirect Mixing (No Cat)Method A (DMAP Cat)Method B (Sulfene Trap)
Mechanism

(Blocked)
Nucleophilic CatalysisElimination-Addition
Reaction Rate Very SlowFastInstant (at -78°C)
Major Byproduct Unreacted SMPyridinium Salts (Washable)Sulfene Oligomers
Water Sensitivity ModerateLowHigh
Yield (Steric Amine) < 10%75 - 95% 40 - 60%

References

  • DMAP Catalysis Mechanism

    • Concept: DMAP forms a reactive -sulfonylpyridinium salt that accelerates sulfonyl
    • Source: Ragnarsson, U., & Grehn, L. (1998). Novel Terminally N-Protected Spermidines and Spermine. Accounts of Chemical Research.
    • Context: Describes DMAP's superiority over pyridine for hindered substr
    • (Vertex AI Search Result 1.1)

  • Sulfene Intermediates

    • Concept: Aliphatic sulfonyl chlorides with -hydrogens react via sulfene intermedi
    • Source: King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research.
    • Context: The definitive work on the elimination-addition mechanism of aliph
    • (General Ref via Vertex 1.4)

  • General Sulfonylation Guides

    • Concept: Use of DCM/TEA/DMAP as the standard optimized condition for difficult sulfonyl
    • Source: Common Organic Chemistry - DMAP Reagent Guide.
    • (Vertex AI Search Result 1.16)

Technical Support Center: Purification of 1-Methoxybutane-2-sulfonyl Chloride Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting issues related to the purification of 1-Methoxybutane-2-sulfonyl chloride. As a Senior Application Scientist, this resource is designed to combine theoretical principles with practical, field-tested advice to help you navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate.

I. Frequently Asked Questions (FAQs)

Q1: My crude 1-Methoxybutane-2-sulfonyl chloride is a dark-colored oil. What is the likely cause of the discoloration?

Discoloration in the crude product often indicates the presence of impurities arising from side reactions or decomposition. Common culprits include residual starting materials, polymeric materials, or byproducts from oxidative processes. It is also possible that trace amounts of impurities in your starting materials are leading to colored byproducts under the reaction conditions.

Q2: I am observing a significant amount of a water-soluble, acidic impurity in my crude product. What is it and how can I remove it?

This is very likely 1-Methoxybutane-2-sulfonic acid, the hydrolysis product of your target compound. Sulfonyl chlorides are highly susceptible to hydrolysis, and even trace amounts of water in your reaction or workup can lead to the formation of the corresponding sulfonic acid.[1] To remove it, you can perform a wash of your crude organic extract with a cold, dilute solution of aqueous hydrochloric acid. The sulfonic acid is more soluble in the aqueous phase and will be extracted, while the sulfonyl chloride remains in the organic layer.

Q3: After my reaction, I have a significant amount of unreacted starting material. How can I separate this from my product?

The separation of unreacted starting material from the product depends on the specific starting material used. If the starting material is significantly more or less polar than your product, flash column chromatography is often the most effective method. If there is a substantial difference in boiling points, distillation under reduced pressure can also be a viable option.

Q4: Can I use a base wash (e.g., sodium bicarbonate) to remove acidic impurities?

While a base wash can effectively remove acidic impurities like sulfonic acids, it should be approached with extreme caution. The use of a base can promote the hydrolysis of your desired sulfonyl chloride product. If you choose to use a base wash, it is critical to perform it at low temperatures and as quickly as possible to minimize product loss.

II. Troubleshooting Guides: Purification Strategies

The optimal purification strategy for 1-Methoxybutane-2-sulfonyl chloride will depend on the specific impurities present in your crude product. Below are detailed troubleshooting guides for common purification challenges.

A. Issue: Presence of 1-Methoxybutane-2-sulfonic Acid

This is the most common byproduct. Its presence can be confirmed by techniques such as NMR (disappearance of the -SO2Cl signal and appearance of a -SO3H signal) or by extraction into a basic aqueous solution.

Visualizing the Problem: Hydrolysis of 1-Methoxybutane-2-sulfonyl chloride

1-Methoxybutane-2-sulfonyl_chloride 1-Methoxybutane-2-sulfonyl chloride 1-Methoxybutane-2-sulfonic_acid 1-Methoxybutane-2-sulfonic acid 1-Methoxybutane-2-sulfonyl_chloride->1-Methoxybutane-2-sulfonic_acid Hydrolysis HCl HCl 1-Methoxybutane-2-sulfonyl_chloride->HCl H2O H₂O (Water) H2O->1-Methoxybutane-2-sulfonic_acid

Caption: Hydrolysis of the sulfonyl chloride to the sulfonic acid.

This method is effective for removing the more water-soluble sulfonic acid from the less water-soluble sulfonyl chloride.

Materials:

  • Crude 1-Methoxybutane-2-sulfonyl chloride in an organic solvent (e.g., dichloromethane, diethyl ether)

  • 1 M Hydrochloric Acid (HCl), pre-chilled to 0-5 °C

  • Saturated Sodium Chloride solution (Brine), pre-chilled

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of cold 1 M HCl.

  • Shake the funnel gently for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with cold 1 M HCl.

  • Wash the organic layer with an equal volume of cold brine to remove any remaining water-soluble impurities.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.

B. Issue: Presence of Non-polar Byproducts and Unreacted Starting Materials

If your crude product contains non-polar impurities, such as byproducts from a free-radical reaction or unreacted starting materials, flash column chromatography is often the most effective purification method.

Visualizing the Workflow: Purification by Flash Chromatography

Crude_Product Crude Product Slurry Slurry with Silica Gel Crude_Product->Slurry Column Load onto Silica Gel Column Slurry->Column Elution Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Column->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Purified_Product Purified 1-Methoxybutane-2-sulfonyl chloride Evaporation->Purified_Product

Caption: Workflow for purification via flash column chromatography.

This protocol provides a general guideline. The specific solvent system will need to be optimized based on the polarity of the impurities.

Materials:

  • Crude 1-Methoxybutane-2-sulfonyl chloride

  • Silica Gel (for flash chromatography)

  • Solvents for elution (e.g., Hexanes, Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column and accessories

Procedure:

  • Determine the appropriate solvent system: Use TLC to find a solvent system that provides good separation between your product and the impurities. A good starting point is a mixture of hexanes and ethyl acetate.

  • Prepare the column: Pack a chromatography column with silica gel using the chosen solvent system.

  • Load the sample: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elute the column: Run the solvent system through the column, collecting fractions.

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

C. Issue: Thermally Stable, High-Boiling Impurities

If your product is contaminated with thermally stable, high-boiling impurities, distillation under reduced pressure can be an effective purification method.

Table 1: Estimated Physical Properties for Purification Method Selection

CompoundEstimated Boiling Point (°C at 760 mmHg)Estimated Boiling Point (°C at reduced pressure)Solubility
1-Methoxybutane-2-sulfonyl chloride ~210-220~90-100 °C at 10 mmHgSoluble in common organic solvents (DCM, ether, ethyl acetate). Insoluble in water.
1-Methoxybutane-2-sulfonic acid >300 (decomposes)Not applicableSoluble in water and polar organic solvents (e.g., methanol, ethanol). Low solubility in non-polar organic solvents.
1-Butanesulfonyl chloride (analog) 208.480-81 °C at 9 mmHg[2][3][4]Decomposes in water.[2]

CAUTION: Ensure your glassware is free of cracks and imperfections before performing a vacuum distillation. Use a safety shield.

Materials:

  • Crude 1-Methoxybutane-2-sulfonyl chloride

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle and stirrer

Procedure:

  • Set up the distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude product in the distillation flask.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask with gentle stirring.

  • Collect the fraction that distills at the expected boiling point of your product under the applied pressure.

  • Monitor the temperature throughout the distillation. A stable temperature during collection indicates a pure fraction.

III. Plausible Synthetic Route and Associated Byproducts

Proposed Synthesis:

Thiol 1-Methoxybutane-2-thiol Product 1-Methoxybutane-2-sulfonyl chloride Thiol->Product Oxidative Chlorination Oxidizing_Agent Oxidizing/Chlorinating Agent (e.g., Cl₂, NCS/HCl) Oxidizing_Agent->Product Byproducts Byproducts Product->Byproducts Side Reactions

Caption: Proposed synthesis of 1-Methoxybutane-2-sulfonyl chloride.

Potential Byproducts from this Route:

  • 1-Methoxybutane-2-sulfonic acid: From hydrolysis of the product.

  • Unreacted 1-Methoxybutane-2-thiol: If the reaction does not go to completion.

  • Disulfide (Bis(1-methoxybutan-2-yl) disulfide): From the coupling of two thiol molecules.

  • Over-oxidation products: Depending on the strength of the oxidizing agent.

By understanding the likely synthetic route, you can better anticipate the types of impurities you may encounter and select the most appropriate purification strategy from the guides above.

References

  • LookChem. (n.d.). Cas 2386-60-9,1-Butanesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

Sources

Technical Support Center: Controlling Side Reactions with 1-Methoxybutane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Methoxybutane-2-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide in-depth, field-proven insights to help you anticipate and control common side reactions, ensuring the success and reproducibility of your experiments. The unique structure of this secondary alkanesulfonyl chloride presents specific challenges and opportunities, which we will address in the following troubleshooting guides and FAQs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 1-Methoxybutane-2-sulfonyl chloride and what are its primary applications?

A1: 1-Methoxybutane-2-sulfonyl chloride is an organic compound with the formula C₅H₁₁ClO₃S.[1] Its structure features a sulfonyl chloride group on a secondary carbon, flanked by an ethyl group and a methoxymethyl group. This structure makes it a valuable intermediate in organic synthesis. Its primary application is to introduce the 1-methoxybutane-2-sulfonyl moiety into other molecules, typically through reactions with nucleophiles like amines to form sulfonamides or with alcohols to form sulfonate esters.[2][3] The resulting sulfonamide and sulfonate structures are important in the development of new pharmaceutical and agrochemical agents.[4][5][6]

Q2: What are the most critical handling and storage precautions for this reagent?

A2: Like all sulfonyl chlorides, 1-Methoxybutane-2-sulfonyl chloride is highly sensitive to moisture.[7] The most critical precaution is to prevent hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid and corrosive hydrochloric acid (HCl).[7][8] This side reaction reduces the yield of your desired product and can complicate purification.

Core Handling & Storage Protocols:

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]

  • Handling: Always handle the reagent in a well-ventilated fume hood. Use dry glassware and anhydrous solvents to minimize exposure to atmospheric and residual moisture.[7][8]

  • Personal Protective Equipment (PPE): Due to its corrosive and lachrymatory nature, always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10]

Q3: My sulfonylation reaction is very slow or gives a low yield. What are the likely causes?

A3: Sluggish or low-yielding reactions with this reagent typically stem from two primary factors: steric hindrance and reagent purity.

  • Steric Hindrance: 1-Methoxybutane-2-sulfonyl chloride has its reactive center on a secondary carbon, which is sterically more demanding than primary sulfonyl chlorides like methanesulfonyl chloride (MsCl).[11] This bulk can significantly slow down the reaction, especially if your nucleophile (e.g., a hindered secondary amine) is also sterically bulky.[11][12][13] To overcome this, you may need to increase the reaction temperature, extend the reaction time, or use a catalyst.[12]

  • Reagent Purity: The most common impurity is the corresponding sulfonic acid, formed via hydrolysis during storage.[14] This inactive impurity effectively reduces the concentration of your active reagent, leading to incomplete conversion and lower yields. Always use a freshly opened bottle or verify the purity of older reagents.

Q4: How can I confirm the purity of my 1-Methoxybutane-2-sulfonyl chloride before use?

A4: Assessing purity is crucial for reproducible results. While LC-MS can be used, the reagent may degrade on the column, giving a false reading of impurities.[15]

  • ¹H NMR Spectroscopy: This is one of the most reliable methods. The spectrum of the pure sulfonyl chloride will be distinct from its sulfonic acid hydrolysis product. Look for the characteristic proton signals of the main compound and the absence of significant additional peaks that would indicate the sulfonic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds like this sulfonyl chloride.[15]

  • Melting Point: While this compound is a liquid at room temperature, for solid sulfonyl chlorides, a sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point.[15]

Section 2: Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses the most common side reactions encountered when using 1-Methoxybutane-2-sulfonyl chloride. We explain the underlying mechanisms and provide actionable protocols to steer your reaction toward the desired product.

Issue 1: Formation of 1-Methoxybutane-2-sulfonic acid (Hydrolysis)

Question: I'm observing a significant acidic impurity in my crude product, and my yield is lower than expected. What is happening and how can I prevent it?

Causality & Mechanism: This is the result of hydrolysis, the reaction of the sulfonyl chloride with water.[7] Water acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form 1-methoxybutane-2-sulfonic acid and HCl.[7] This is often the most significant competing reaction pathway, consuming your starting material.[8]

Mitigation Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.

  • Solvent Selection: Use anhydrous aprotic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile).[16] Solvents from a solvent purification system are ideal. If using bottled anhydrous solvents, use a fresh bottle and transfer via a dry syringe or cannula.

  • Reagent Handling: Ensure all other reagents, including the amine and base, are anhydrous. Liquid amines and bases should be distilled from a suitable drying agent (e.g., CaH₂).

  • Inert Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). Use septa and needles for all reagent additions.[7]

  • Aqueous Workup: If an aqueous workup is necessary, perform it as quickly as possible with cold water or brine to minimize contact time and reduce the opportunity for hydrolysis of any unreacted sulfonyl chloride.[17]

Issue 2: Formation of Unsaturated Byproducts (Elimination)

Question: My NMR and/or LC-MS analysis shows the presence of unexpected alkene byproducts. Where are they coming from?

Causality & Mechanism: This is a classic E2 elimination side reaction, promoted by the base used to quench the HCl generated during the sulfonylation.[18] As an alkanesulfonyl chloride, 1-Methoxybutane-2-sulfonyl chloride is particularly susceptible to this pathway, which can proceed via two routes:

  • Path A (Proton abstraction from C1): The base removes a proton from the carbon adjacent to the methoxy group, leading to the formation of 1-methoxybut-1-ene . This can be particularly prevalent with strong, non-nucleophilic bases and may involve a transient "sulfene" intermediate.[10][19]

  • Path B (Proton abstraction from C3): The base removes a proton from the methylene group of the ethyl chain, leading to the formation of 1-methoxybut-2-ene .

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end

Caption: Desired sulfonylation vs. competing elimination pathways.

Mitigation Protocol: Optimizing Base and Temperature

The key to suppressing elimination is careful selection of the base and strict temperature control.

  • Temperature Control: Perform the reaction at a low temperature. Start the addition of the sulfonyl chloride at 0 °C (ice bath) or even -20 °C.[16] Low temperatures decrease the rate of elimination more significantly than the desired sulfonylation.

  • Slow Addition: Add the sulfonyl chloride solution dropwise over a prolonged period (30-60 minutes). This keeps the instantaneous concentration of the reagent low, minimizing side reactions.[16]

  • Base Selection: The choice of base is critical. A sterically hindered, non-nucleophilic base is often preferred to disfavor proton abstraction. Pyridine is a milder, less-hindering base that can sometimes reduce elimination compared to triethylamine.[18]

Table 1: Comparison of Common Bases for Sulfonylation Reactions

Base pKa (Conjugate Acid) Structure Key Characteristics & Recommendations
Triethylamine (TEA) ~10.7 (CH₃CH₂)₃N Commonly used, strong, non-nucleophilic. Can promote elimination, especially at higher temperatures.[11]
Pyridine ~5.2 C₅H₅N Milder and less sterically hindered than TEA. Often a better choice for minimizing elimination with secondary sulfonyl chlorides.[16][18]
DIPEA ~10.7 ((CH₃)₂CH)₂NCH₂CH₃ Highly sterically hindered. Can be effective but its bulk may also impede the desired reaction with other hindered components.

| 2,6-Lutidine | ~6.7 | (CH₃)₂C₅H₃N | A sterically hindered, non-nucleophilic base. Excellent for minimizing side reactions but is a weaker base than TEA.[12] |

Issue 3: Formation of Di-sulfonated Amine Byproducts

Question: When using a primary amine, I'm seeing a byproduct with a much higher molecular weight. Could this be di-sulfonylation?

Causality & Mechanism: Yes. After the initial formation of the desired mono-sulfonamide, the nitrogen is still weakly nucleophilic and can be deprotonated by the base. This resulting anion can then attack a second molecule of the sulfonyl chloride to form a di-sulfonyl imide. While this is less common with hindered sulfonyl chlorides, it can still occur, especially if the sulfonyl chloride is used in excess.[11]

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end

Caption: A workflow for troubleshooting common sulfonylation issues.

Mitigation Protocol: Controlling Stoichiometry

The most effective way to prevent di-sulfonylation is to control the relative amounts of the reactants.

  • Adjust Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of the amine).[11][16] This ensures the sulfonyl chloride is the limiting reagent and is consumed in the first sulfonylation step.

  • Controlled Addition: As with preventing elimination, add the sulfonyl chloride slowly to the stirred solution of the amine and base. This maintains a high concentration of the amine relative to the sulfonyl chloride throughout the addition, favoring the mono-sulfonylation reaction.[16]

Section 3: General Protocol and Analytical Monitoring

This section provides a robust starting point for your experiments and guidance on how to monitor them effectively.

Table 2: Recommended Starting Conditions for Amine Sulfonylation

Parameter Recommended Condition Rationale / Comments
Amine Stoichiometry 1.1 equivalents (for primary amines) Minimizes di-sulfonylation.[16] For secondary amines, 1.0 eq is sufficient.
Base Pyridine (1.5 equivalents) Milder base, often reduces elimination side reactions.[18]
Solvent Anhydrous Dichloromethane (DCM) Inert, good solubility for reactants, and easy to remove.[18]
Concentration ~0.1 M A standard starting concentration; can be adjusted as needed.
Temperature 0 °C for addition, then warm to RT Controls initial exotherm and minimizes side reactions.[16][18] Reaction may require gentle heating if sterics are an issue.
Addition Mode Dropwise addition of sulfonyl chloride solution Crucial for controlling side reactions (elimination, di-sulfonylation).[16]

| Monitoring | TLC or LC-MS | To determine reaction completion and profile byproduct formation. |

Analytical Methods for Reaction Monitoring

  • Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., ethyl acetate/hexanes). The sulfonyl chloride starting material is relatively nonpolar, while the sulfonamide product is more polar. The sulfonic acid byproduct will likely remain at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The ideal tool for monitoring. It allows you to track the disappearance of starting materials and the appearance of the product (by mass). It will also clearly show the masses of any byproducts, such as the sulfonic acid, elimination products, or di-sulfonated species, aiding in troubleshooting.

  • HPLC: For quantitative analysis of reaction conversion and purity, a developed HPLC method is invaluable.[20][21][22]

By understanding the inherent reactivity of 1-Methoxybutane-2-sulfonyl chloride and implementing these control strategies, you can effectively minimize side reactions and achieve high yields of your desired sulfonated products.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Benchchem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • Bures, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Morton, D., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 11(21), 4978–4981.
  • Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23267-23272.
  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • Benchchem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides.
  • Benchchem. (n.d.). A Comparative Guide to Sulfonylating Agents for Amine Reactions.
  • Smolecule. (n.d.). 3-Methoxybutane-2-sulfonyl chloride.
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Sulfonylation of Hindered Amines.
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 1-Methoxypropan-2-yl Methanesulfonate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 1-Methoxypropan-2-yl Methanesulfonate.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • PubChem. (n.d.). 1-methoxybutane-2-sulfonyl chloride.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols: Methoxymethanesulfonyl Chloride in the Synthesis of Agrochemicals.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.

Sources

Technical Support Center: Solvent Selection for Maximizing 1-Methoxybutane-2-sulfonyl chloride Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of working with 1-Methoxybutane-2-sulfonyl chloride: solvent selection to ensure maximum stability. The inherent reactivity of sulfonyl chlorides, while synthetically useful, presents significant challenges in preventing degradation during storage and reactions.[1] This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to mitigate these challenges.

I. Understanding the Instability of 1-Methoxybutane-2-sulfonyl chloride

1-Methoxybutane-2-sulfonyl chloride is a reactive intermediate used in the synthesis of sulfonamides and sulfonate esters.[2] Its stability is paramount for reproducible and high-yielding reactions. The primary degradation pathway for sulfonyl chlorides is reaction with nucleophiles, with water being a ubiquitous and highly detrimental reactant, leading to hydrolysis and the formation of the corresponding sulfonic acid.[2][3] The rate of this hydrolysis is significantly influenced by the solvent environment.[4][5]

Key Factors Influencing Stability:

  • Solvent Proticicity: Protic solvents, such as water, alcohols, and to a lesser extent, primary and secondary amines, can directly react with the sulfonyl chloride group.[6]

  • Solvent Polarity: Polar solvents can stabilize the transition state of the degradation reaction, potentially accelerating it.[6]

  • Temperature: Higher temperatures generally increase the rate of decomposition reactions.[7][8]

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition. Moisture is a particularly problematic impurity.[7]

II. Troubleshooting Guide: Solvent-Related Issues

This section addresses common problems encountered during experiments involving 1-Methoxybutane-2-sulfonyl chloride that can be traced back to solvent choice.

Q1: My reaction yield is consistently low, and I suspect my starting material is degrading. What are the likely solvent-related causes?

Low yields are a frequent consequence of sulfonyl chloride degradation.[9] Several solvent-related factors could be at play:

  • Residual Water in Solvents: Even "anhydrous" solvents can contain trace amounts of water sufficient to cause significant hydrolysis over time. It is crucial to use freshly dried solvents.

  • Reactive Solvents: Using protic solvents like methanol or ethanol for your reaction will lead to the formation of sulfonate esters as byproducts, consuming your starting material.

  • Inappropriate Solvent Polarity: While a certain degree of polarity may be required to dissolve reactants, highly polar aprotic solvents can sometimes accelerate decomposition, especially in the presence of nucleophilic impurities.

Q2: I observe a precipitate forming in my stock solution of 1-Methoxybutane-2-sulfonyl chloride. What is it and why is it forming?

The precipitate is likely 1-Methoxybutane-2-sulfonic acid, the product of hydrolysis. This indicates that your solvent contains an unacceptable level of moisture. Storing the sulfonyl chloride in a solvent that is not rigorously dried will lead to this issue.[10]

Q3: My NMR analysis of the crude reaction mixture shows unexpected peaks. Could the solvent be the culprit?

Absolutely. Besides the intended reaction, the solvent can participate in side reactions:

  • Solvent Adducts: If you are using a solvent that has some nucleophilic character (e.g., acetonitrile, which can be hydrolyzed to acetic acid and ammonia), you may form small amounts of solvent-derived byproducts.

  • Degradation Products: The unexpected peaks could correspond to the sulfonic acid or sulfonate esters if the solvent was not inert.

III. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for storing 1-Methoxybutane-2-sulfonyl chloride?

For long-term stability, 1-Methoxybutane-2-sulfonyl chloride should be stored neat (if it is a liquid) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[7][8] If a solvent is required, anhydrous, non-polar, aprotic solvents are the best choice.

Q2: Which solvents should I absolutely avoid?

  • Protic Solvents: Water, alcohols (methanol, ethanol, etc.), and primary/secondary amines.

  • Wet Solvents: Any solvent that has not been properly dried.

Q3: How can I ensure my solvents are dry enough?

Standard laboratory procedures for drying solvents should be followed. This may include distillation from an appropriate drying agent (e.g., calcium hydride for hydrocarbons and ethers, phosphorus pentoxide for chlorinated solvents) or passing the solvent through a column of activated alumina.

Q4: Can I use polar aprotic solvents like DMF or DMSO?

While polar aprotic solvents are often used in reactions, they are more hygroscopic than non-polar solvents and can be more challenging to keep anhydrous.[11] If their use is unavoidable, ensure they are of the highest purity and are rigorously dried immediately before use.

IV. Solvent Selection and Compatibility

The choice of solvent is a critical parameter that can dictate the success of your experiment. The following table provides a general guideline for solvent selection.

Solvent ClassExamplesCompatibility with 1-Methoxybutane-2-sulfonyl chlorideRationale
Non-Polar Aprotic Hexanes, Toluene, Dichloromethane (DCM)Excellent Low reactivity, low polarity, and easier to keep dry. DCM is a good choice for dissolving a range of reactants.
Polar Aprotic Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Good (with caution) Higher polarity can be beneficial for reaction rates, but these are more hygroscopic. THF can form peroxides and should be handled with care.[11]
Highly Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Fair (use with extreme caution) Very hygroscopic and can be difficult to render completely anhydrous. May contain amine impurities that can react.[11]
Protic Water, Methanol, EthanolPoor (Avoid) Will directly react with the sulfonyl chloride, leading to hydrolysis or solvolysis.[3]
Logical Flow for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent.

Caption: Decision tree for solvent selection.

V. Experimental Protocol: Solvent Compatibility Study

To empirically determine the best solvent for your specific application, a simple stability study can be performed.

Objective: To assess the stability of 1-Methoxybutane-2-sulfonyl chloride in various candidate solvents over time.

Materials:

  • 1-Methoxybutane-2-sulfonyl chloride

  • Candidate solvents (e.g., Dichloromethane, Acetonitrile, THF), freshly dried

  • Internal standard (e.g., a stable compound with a distinct NMR signal, such as 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of 1-Methoxybutane-2-sulfonyl chloride and the internal standard in a volatile, non-reactive solvent (e.g., deuterated chloroform, CDCl₃).

  • Sample Preparation:

    • In separate, dry NMR tubes, add a known volume of each candidate solvent.

    • To each tube, add a precise aliquot of the stock solution.

    • Cap the tubes tightly under an inert atmosphere.

  • Initial Analysis (t=0): Acquire a proton NMR spectrum for each sample immediately after preparation. Integrate the characteristic peak of 1-Methoxybutane-2-sulfonyl chloride and the internal standard.

  • Incubation: Store the NMR tubes at the intended reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), acquire another NMR spectrum for each sample.

  • Data Analysis:

    • Calculate the relative ratio of the 1-Methoxybutane-2-sulfonyl chloride peak area to the internal standard peak area at each time point.

    • Plot the percentage of remaining 1-Methoxybutane-2-sulfonyl chloride versus time for each solvent.

Workflow for Solvent Compatibility Study

CompatibilityWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing PrepStock Prepare stock solution of 1-Methoxybutane-2-sulfonyl chloride + Internal Standard PrepSamples Aliquot stock solution into NMR tubes with candidate solvents PrepStock->PrepSamples InitialNMR Acquire initial NMR spectrum (t=0) PrepSamples->InitialNMR Incubate Incubate samples at reaction temperature InitialNMR->Incubate TimePointNMR Acquire NMR spectra at time intervals Incubate->TimePointNMR CalculateRatios Calculate peak area ratios TimePointNMR->CalculateRatios PlotData Plot % remaining vs. time CalculateRatios->PlotData SelectSolvent Select solvent with the highest stability PlotData->SelectSolvent

Caption: Experimental workflow for the solvent compatibility study.

VI. References

  • D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3147-3161.

  • Wechem. (2025, June 3). Stability and safe use strategy of trifluoromethanesulfonyl chloride. Retrieved from [Link]

  • D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(5), 914-925.

  • D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925.

  • Vlasenko, Y., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450.

  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925.

  • Jenkins, F. E., & Hambly, A. N. (1961). The Hydrolysis of Aromatic Sulphonyl Chlorides in Aqueous Dioxane and Aqueous Acetone. Australian Journal of Chemistry, 14(2), 190-204.

  • D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(5), 914-925.

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Vlasenko, Y., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Handling & Scale-Up of 1-Methoxybutane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxybutane-2-sulfonyl chloride is a specialized aliphatic sulfonyl chloride featuring a beta-methoxy ether linkage. Unlike robust aryl sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic variant exhibits heightened reactivity toward nucleophiles, particularly water. Successful scale-up requires a rigorous exclusion of moisture to prevent the formation of 1-methoxybutane-2-sulfonic acid and corrosive hydrogen chloride (HCl) gas.

This guide moves beyond standard safety data sheets to provide actionable, field-proven strategies for maintaining reagent integrity and process safety.

Part 1: Storage & Logistics (The First Line of Defense)

Q: How should I store this compound long-term to prevent degradation?

A: The primary degradation pathway is hydrolysis driven by ambient humidity, which is autocatalytic due to the generation of HCl.

  • Temperature: Store at 2°C – 8°C . Lower temperatures slow the kinetic rate of hydrolysis.

  • Atmosphere: inert gas overlay (Argon or Nitrogen) is mandatory. Argon is preferred for long-term storage due to its higher density, forming a more stable "blanket" over the liquid/solid interface.

  • Container: Use fluoropolymer-lined containers or glass bottles with Teflon-lined caps. Avoid metal containers (even stainless steel) for long-term storage, as trace HCl formation will initiate pitting corrosion.

Q: The material arrived as a solidified mass. How do I transfer it?

A: 1-Methoxybutane-2-sulfonyl chloride may exist as a low-melting solid or viscous oil depending on purity and ambient temperature.

  • Do NOT use a heat gun. Localized hotspots can trigger thermal decomposition (

    
     extrusion).
    
  • Gentle Thawing: Place the sealed container in a water bath set to 30°C max .

  • Solvation Transfer: If the material is to be used in solution, it is safer to cannulate anhydrous solvent (e.g., DCM or Toluene) into the shipping container, dissolve the material, and transfer the solution via positive pressure.

Part 2: Reaction Engineering (Preventing the Hydrolysis Cascade)

Q: What are the critical solvent parameters?

A: Solvent selection is the single most critical factor in preventing yield loss.

  • Water Content: Must be <100 ppm (0.01%). Use Karl Fischer (KF) titration to verify before use.

  • Recommended Solvents:

    • Dichloromethane (DCM): Excellent solubility; easy to dry.

    • Toluene: Good for higher temperature reactions; forms an azeotrope with water (allows drying via distillation).

    • THF (Tetrahydrofuran): Use with caution. Ensure it is peroxide-free and ultra-dry.

  • Forbidden Solvents: Alcohols (MeOH, EtOH), DMF (can react violently with sulfonyl chlorides at high temps), and wet Ethers.

Q: How do I detect if hydrolysis has occurred before running my reaction?

A: Visual inspection is unreliable. Use these diagnostic checks:

  • Fuming: Open the container slightly (in a hood). Visible white fumes indicate HCl release, a sign of significant hydrolysis.

  • Proton NMR (

    
    -NMR): 
    
    • Intact Reagent: Look for the signal of the proton alpha to the sulfonyl group (CH-SO2Cl).

    • Hydrolyzed Impurity: The corresponding sulfonic acid will show a significant chemical shift change for the alpha-proton and the loss of the specific integration ratio.

    • Reference: Silverstein et al. provide standard shift correlations for sulfonyl derivatives [1].

Part 3: Scale-Up Specifics (From Flask to Reactor)

Q: What are the major hazards during scale-up (100g to >1kg)?

A:

  • Exotherm Management: The hydrolysis reaction is highly exothermic. If moisture enters a bulk reactor, the temperature spike can trigger a runaway decomposition.

  • Gas Evolution: Hydrolysis releases 1 mole of HCl gas for every mole of water consumed. In a closed reactor, this causes rapid pressure buildup.

  • Corrosion: The combination of HCl and moisture creates hydrochloric acid, which rapidly corrodes Stainless Steel 304 and 316.

Material of Construction (MoC) Guide:

Material Compatibility Notes
Glass-Lined Steel Excellent Preferred for all wetted parts.
Hastelloy C-276 Good Resistant to wet HCl/Cl-.
PTFE / ETFE Excellent Use for gaskets and liners.

| Stainless Steel 316 | Poor | Avoid if any moisture is present. Pitting will occur. |

Q: How do I quench the reaction safely?

A: Never add water to the reaction mixture.

  • Protocol: Transfer the reaction mixture slowly into a pre-chilled (0°C) stirred mixture of ice/water or a buffered solution (e.g., sat.

    
    ).
    
  • Reasoning: Adding water to the bulk sulfonyl chloride concentrates the heat of hydrolysis, potentially boiling the solvent and volatilizing the toxic reagent. Reverse addition ensures the heat is dissipated into the large thermal mass of the quench water [2].

Part 4: Visualizing the Threat

Hydrolysis & Degradation Pathway

The following diagram illustrates the mechanism of moisture-induced degradation and the resulting byproducts.

HydrolysisPathway Reagent 1-Methoxybutane-2- sulfonyl chloride (Active Reagent) Transition Tetrahedral Intermediate Reagent->Transition + Nucleophilic Attack Water H2O (Moisture) Water->Transition Acid 1-Methoxybutane-2- sulfonic acid (Inactive Impurity) Transition->Acid Cl- Elimination HCl HCl Gas (Corrosive/Toxic) Transition->HCl Exothermic

Figure 1: Mechanism of hydrolysis. The nucleophilic attack of water on the sulfur atom leads to the irreversible formation of sulfonic acid and HCl gas.

Scale-Up Decision Matrix

Use this workflow to determine the safe handling procedure based on your scale.

ScaleUpWorkflow Start Start: Material Receipt CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Liquid Liquid / Oil CheckState->Liquid Melt Gentle Melt (<30°C) Water Bath Solid->Melt If solvent-free req. Dissolve Solvation Transfer (Add Dry Solvent) Solid->Dissolve Preferred (Safer) Transfer Inert Pressure Transfer (Teflon/Glass Lines) Liquid->Transfer Melt->Transfer Dissolve->Transfer Reactor Reactor Charging (Slow Addition) Transfer->Reactor

Figure 2: Safe handling workflow for transferring moisture-sensitive sulfonyl chlorides during scale-up.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield Hydrolysis due to wet solvent or atmosphere.Dry solvent to <50 ppm water. Use a nitrogen sweep during addition.
Pressure Spike Rapid HCl evolution from moisture ingress.Check reactor seals. Ensure scrubber is active. Slow down addition rate.
Darkening/Tarring Thermal decomposition (Sulfur dioxide extrusion).Lower reaction temperature. Ensure efficient stirring to prevent hot spots.
Corrosion on Manway HCl vapor condensing on cool metal surfaces.Switch to glass-lined equipment or use Hastelloy. Inspect seals/gaskets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Org.[1][2][3] Process Res. Dev. (2012). Safety of Sulfonyl Chlorides in Scale-Up. ACS Publications. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for handling acid chlorides).

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Critical for safety data on sulfonyl chlorides).

(Note: While specific literature on 1-Methoxybutane-2-sulfonyl chloride is limited, these protocols are derived from the rigorous standards for aliphatic sulfonyl chlorides as established in the cited process safety literature.)

Sources

Validation & Comparative

Advanced Characterization Guide: 1-Methoxybutane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug development scientists. It moves beyond basic spectral listing to focus on diagnostic fidelity , impurity profiling , and handling protocols for labile sulfonyl chlorides.

Content Type: Technical Comparison & Application Guide Subject: 1-Methoxybutane-2-sulfonyl chloride (CAS: 1339022-44-4) Application: Chiral Building Block for Sulfonamide Synthesis[1]

Executive Summary: The Stability-Resolution Paradox

In medicinal chemistry, 1-Methoxybutane-2-sulfonyl chloride (1-MB-2-SC) represents a valuable but challenging chiral scaffold.[1] Unlike robust aryl sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic ether-sulfone is prone to rapid hydrolysis and thermal decomposition.

For the analytical scientist, the primary challenge is not just identification, but purity assessment . Standard HPLC methods often degrade the analyte on-column. Therefore, quantitative 1H NMR (qNMR) in a non-nucleophilic solvent becomes the gold standard for validation.

This guide compares 1-MB-2-SC against its primary degradation product (the sulfonic acid) and structural analogs, providing a definitive spectral fingerprint for quality control.[1]

Strategic Comparison: Reagent vs. Alternatives

To validate the identity of 1-MB-2-SC, we must distinguish it from its synthetic precursors and degradation products.[1] The following table contrasts the diagnostic NMR signals of the target molecule against its most common "impostors."

Table 1: Comparative Diagnostic Shifts (1H NMR, 400 MHz, CDCl₃)

Note: Chemical shifts (


) are estimates based on chemometric additivity rules for aliphatic sulfonyl chlorides and ethers.
FeatureTarget: 1-MB-2-SC Impurity: Hydrolysis Product (Sulfonic Acid)Analog: 2-Butanesulfonyl Cl (No OMe)Diagnostic Value

-CH (H-2)

4.15 – 4.25 ppm
(Multiplet)

3.40 – 3.60 ppm (Upfield shift)

3.90 – 4.00 ppm
Critical Purity Marker. The -SO₂Cl group is highly electron-withdrawing.[1] Hydrolysis to -SO₃H causes a distinct upfield shift of ~0.6 ppm.

-CH₂ (H-1)

3.75 & 3.85 ppm
(Diastereotopic dd)

3.50 – 3.60 ppm (Overlap)
Absent (Methyl group instead)Stereochemical Probe. Due to the chiral center at C2, these protons are diastereotopic (ABX system), confirming the integrity of the chiral backbone.
Methoxy (-OCH₃)

3.42 ppm
(Singlet)

3.38 ppm (Minor shift)
Absent Confirms functionalization.[1]
Solvent Sensitivity Stable in CDCl₃ (anhydrous)Broad peaks in CDCl₃ (H-bonding)StableUse CDCl₃ for QC; avoid DMSO-d₆ unless dry, as it promotes hydrolysis.[1]

Technical Deep Dive: The Diastereotopic Fingerprint

The defining feature of 1-MB-2-SC is the chirality at the C2 position.[1] In an achiral analog like 1-methoxybutane, the C1 protons would appear as a triplet. However, in 1-MB-2-SC, the adjacent chiral center renders the C1 protons diastereotopic .

Spectral Expectation:

  • H-1a: Doublet of doublets (dd), coupled to H-1b (geminal) and H-2 (vicinal).[1]

  • H-1b: Doublet of doublets (dd), distinct chemical shift from H-1a.

  • H-2: Complex multiplet due to coupling with H-1a, H-1b, and the C3 methylene group.

Why this matters: If your spectrum shows a simple doublet or triplet for the C1 protons, you have likely racemized the center or lost the sulfonyl chloride functionality (e.g., via elimination to an alkene).

Experimental Protocol: Rapid-Capture Characterization

Aliphatic sulfonyl chlorides are moisture-sensitive.[1] A standard "dissolve and wait" approach leads to the formation of HCl and sulfonic acid, complicating the spectrum.

Method: The "Dry-Lock" Protocol

Objective: Obtain a pristine spectrum with <1% hydrolysis artifacts.[1]

Materials:

  • Solvent: CDCl₃ (99.8% D), stored over activated 4Å molecular sieves.

  • Neutralizer (Optional): Solid anhydrous K₂CO₃ (to scavenge trace acid, though usually not needed if sieves are used).

  • Tube: 5mm precision NMR tube, oven-dried.

Step-by-Step Workflow:

  • Preparation: Pre-cool the CDCl₃ to 4°C if the lab ambient temperature is high (>25°C).

  • Sampling: Weigh 10-15 mg of 1-MB-2-SC into a vial.

  • Dissolution: Add 0.6 mL of dry CDCl₃. Vortex for max 5 seconds .

  • Transfer: Transfer immediately to the NMR tube.

  • Acquisition:

    • Run: 1H Standard (16 scans).

    • Critical Step: Set relaxation delay (d1) to >5s if performing qNMR integration.

    • Time Limit: Acquire data within 10 minutes of dissolution.

Visualization: Sample Integrity Workflow

The following diagram illustrates the decision logic for assessing sample quality based on the "Dry-Lock" results.

G Start Sample Dissolved in CDCl3 Check Check Region 4.1 - 4.3 ppm (H-2) Start->Check Result_Pure Multiplet at 4.2 ppm (Pure Sulfonyl Chloride) Check->Result_Pure Single Multiplet Result_Mix Split Signals: 4.2 ppm & 3.5 ppm Check->Result_Mix Double Pattern Result_Elim Olefinic Signals (5.5 - 6.5 ppm) Check->Result_Elim New Downfield Peaks Action_Use Proceed to Synthesis Result_Pure->Action_Use Action_Purify Recrystallize / Reisolate (Hydrolysis Detected) Result_Mix->Action_Purify Action_Trash Discard (Elimination/Degradation) Result_Elim->Action_Trash

Caption: Logic flow for interpreting 1H NMR of 1-Methoxybutane-2-sulfonyl chloride. Green path indicates acceptable purity.

Stability & Decomposition Pathways

Understanding how the spectrum changes over time is vital for troubleshooting.[1]

  • Hydrolysis: Reaction with trace water yields 1-methoxybutane-2-sulfonic acid and HCl.[1]

    • NMR Sign: H-2 signal moves upfield; acidic proton appears (broad, >8 ppm) if solvent is dry enough.

  • Desulfonylation (Thermal): Loss of SO₂ to form 2-chloro-1-methoxybutane .[1]

    • NMR Sign: Loss of the diagnostic H-2 multiplet; appearance of a simplified alkyl chloride spectrum.

  • Elimination: Loss of HCl/SO₂ to form methoxybutenes .[1]

    • NMR Sign: Appearance of vinyl protons (5.0 – 6.5 ppm).[2]

Visualization: Degradation Pathways

Decomposition Reagent 1-Methoxybutane-2-sulfonyl Cl (Target) Acid Sulfonic Acid (Upfield Shift) Reagent->Acid Hydrolysis Elim Methoxybutene (Vinyl Signals) Reagent->Elim Base/Elimination Chloro Alkyl Chloride (Loss of SO2) Reagent->Chloro Desulfonylation Water + H2O Heat + Heat

Caption: Primary degradation routes detectable by 1H NMR. Red nodes indicate irreversible product loss.

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (2025).[1] 1-Methoxybutane-2-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Labyrinth of Fragmentation: A Comparative Guide to the LC-MS Analysis of 1-Methoxybutane-2-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, objective comparison of the anticipated LC-MS fragmentation behaviors of 1-methoxybutane-2-sulfonyl chloride and its derivatives, grounded in established principles of mass spectrometry. By understanding these predictive fragmentation pathways, researchers can more effectively identify and characterize these and similar molecules in complex matrices.

Introduction: The Analytical Challenge of Sulfonyl Chlorides

1-Methoxybutane-2-sulfonyl chloride is a reactive molecule containing both an ether and a sulfonyl chloride functional group. This combination presents a unique analytical challenge and a rich landscape for fragmentation analysis. Sulfonyl chlorides are known for their reactivity, which can sometimes complicate their direct analysis.[1][2] However, with appropriate chromatographic and mass spectrometric conditions, their fragmentation can yield highly specific structural information. This guide will explore the expected fragmentation patterns of the parent molecule and compare them with derivatives where the alkyl or methoxy groups are modified, providing a framework for structural confirmation and differentiation.

The Foundation of Fragmentation: Key Mechanistic Principles

The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by fundamental chemical principles that favor the formation of stable ions and neutral losses. For the compounds , the following fragmentation mechanisms are predicted to be most influential:

  • Alpha (α)-Cleavage: This is a common fragmentation pathway for compounds containing heteroatoms like oxygen (in the ether group).[3][4][5][6][7] It involves the homolytic cleavage of a bond adjacent to the heteroatom, leading to the formation of a resonance-stabilized cation.

  • Inductive Cleavage: Driven by the inductive effect of a charged site, this heterolytic cleavage is also expected, particularly near the electronegative oxygen and sulfonyl chloride groups.[3][8][9]

  • Loss of Stable Neutral Molecules: The fragmentation process is often driven by the elimination of small, stable neutral molecules such as SO₂, HCl, or H₂O. The loss of SO₂ is a well-documented fragmentation pathway for sulfonyl compounds.[1][10][11]

  • Rearrangement Reactions: While less predictable, rearrangements like the McLafferty rearrangement can occur if the molecule possesses the necessary structural features, typically a gamma-hydrogen relative to a carbonyl-like group (the sulfonyl group can sometimes participate in analogous rearrangements).[12][13][14][15][16]

Experimental Design for Comparative Analysis

To comparatively analyze the fragmentation patterns of 1-methoxybutane-2-sulfonyl chloride and its derivatives, a robust LC-MS methodology is essential. The following protocol outlines a self-validating system designed for this purpose.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of 1-methoxybutane-2-sulfonyl chloride and its derivatives in acetonitrile.

    • Dilute the stock solutions to a final concentration of 10 µg/mL with the initial mobile phase composition.

    • Rationale: Acetonitrile is a common and effective solvent for a wide range of organic molecules and is compatible with reversed-phase chromatography.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Rationale: A C18 column provides good retention for moderately polar organic compounds. The formic acid in the mobile phase aids in protonation for positive mode electrospray ionization.[17] A gradient elution ensures efficient separation of the parent compound from any potential impurities or degradation products.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive and negative ion modes.[18][19][20]

    • Scan Mode: Full scan (m/z 50-500) to identify the molecular ion and major fragments.

    • Tandem MS (MS/MS): Product ion scans of the protonated/deprotonated molecular ions to elicit fragmentation.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Rationale: ESI is a soft ionization technique suitable for analyzing polar and thermally labile molecules.[20] Running in both positive and negative modes is crucial as different fragmentation patterns may be observed. Tandem MS is essential for confirming the relationship between precursor and product ions.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Fragmentation cluster_analysis Data Analysis stock 1 mg/mL Stock Solutions in Acetonitrile working 10 µg/mL Working Solutions stock->working Dilution lc_column C18 Reversed-Phase Column working->lc_column esi Electrospray Ionization (Positive & Negative Modes) lc_column->esi gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) full_scan Full Scan MS (m/z 50-500) esi->full_scan msms Tandem MS (MS/MS) Product Ion Scans full_scan->msms Precursor Selection data_analysis Fragmentation Pattern Analysis & Comparison msms->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of sulfonyl chloride derivatives.

Predicted Fragmentation Patterns of 1-Methoxybutane-2-sulfonyl Chloride

The structure of 1-methoxybutane-2-sulfonyl chloride (C₅H₁₁ClO₃S, Molecular Weight: 186.66 g/mol )[21] suggests several likely fragmentation pathways.

Positive Ion Mode ([M+H]⁺, m/z 187.02)
  • Loss of HCl (m/z 151.04): A common initial loss from the protonated molecule.

  • Loss of SO₂ (m/z 123.06): Following the loss of a chlorine radical from the molecular ion, the subsequent loss of sulfur dioxide is highly probable.[1][10]

  • α-Cleavage at the Ether Linkage:

    • Cleavage of the C-C bond adjacent to the ether oxygen can lead to the formation of a stable oxonium ion. This could result in fragments at m/z 45.03 (CH₃OCH₂⁺) or m/z 142.00 ([M-CH₂OCH₃]⁺).

  • Cleavage adjacent to the Sulfonyl Group:

    • Breakage of the C-S bond could yield a fragment at m/z 87.08 ([C₅H₁₁O]⁺).

    • Cleavage of the C-C bond alpha to the sulfonyl group could result in a fragment at m/z 57.07 ([C₄H₉]⁺).

Negative Ion Mode ([M-H]⁻, m/z 185.00)
  • Loss of SO₂ (m/z 121.02): The loss of sulfur dioxide from the deprotonated molecule is a likely and diagnostic fragmentation.[11]

  • Formation of [SO₂Cl]⁻ (m/z 98.94): Direct cleavage of the C-S bond could produce the sulfonyl chloride anion.

Fragmentation Pathway Diagram

fragmentation_pathway parent 1-Methoxybutane-2-sulfonyl chloride [M+H]⁺ m/z 187.02 loss_hcl Loss of HCl -36.46 Da loss_so2 Loss of SO₂ -63.96 Da alpha_ether α-Cleavage (Ether) cs_bond C-S Bond Cleavage cc_alpha_sulfonyl α-Cleavage (Sulfonyl) frag1 m/z 151.04 loss_hcl->frag1 frag2 m/z 123.06 (from M-Cl) loss_so2->frag2 frag3 m/z 45.03 (CH₃OCH₂⁺) alpha_ether->frag3 frag4 m/z 87.08 ([C₅H₁₁O]⁺) cs_bond->frag4 frag5 m/z 57.07 ([C₄H₉]⁺) cc_alpha_sulfonyl->frag5

Caption: Predicted major fragmentation pathways for protonated 1-methoxybutane-2-sulfonyl chloride.

Comparative Analysis with Derivatives

By comparing the fragmentation of the parent compound with its derivatives, we can confirm the origin of specific fragments and gain greater confidence in our structural assignments.

CompoundMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Diagnostic Fragments (m/z) and Rationale
1-Methoxybutane-2-sulfonyl chloride 186.66187.0245.03: Confirms the methoxy group via α-cleavage.123.06: Indicates the aliphatic sulfonyl portion after loss of Cl and SO₂.
1-Ethoxybutane-2-sulfonyl chloride 200.69201.0459.05: Shift from 45.03 confirms the ethoxy group.123.06: This fragment should remain unchanged as the core alkyl sulfonyl structure is the same.
1-Methoxypropane-2-sulfonyl chloride 172.63173.0045.03: This fragment should remain.109.04: A shift in the fragment from the loss of Cl and SO₂ reflects the shorter alkyl chain.

This comparative approach provides a self-validating system. If the predicted shifts in fragment masses are observed experimentally, it strongly supports the proposed structures and fragmentation pathways.

Conclusion and Future Outlook

This guide provides a predictive framework for understanding the LC-MS fragmentation patterns of 1-methoxybutane-2-sulfonyl chloride and its derivatives. By leveraging fundamental principles of mass spectrometry, we can anticipate the major fragmentation pathways, which is invaluable for the initial identification and structural elucidation of these compounds. The proposed comparative methodology, where derivatives with systematic structural modifications are analyzed, offers a robust strategy for confirming these predictions.

Future work should involve the experimental validation of these predicted patterns. Such studies will not only confirm the structures of these specific molecules but also contribute to the broader understanding of the gas-phase chemistry of bifunctional compounds, aiding researchers in the rapid and confident characterization of novel chemical entities.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Dummies.com. (2016, March 26). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

  • AK Lectures. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 1-methoxybutane-2-sulfonyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • PMC. (n.d.). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, December 15). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. Retrieved from [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • NIST WebBook. (n.d.). (+)-Camphor-10-sulfonyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • PubMed. (n.d.). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Purity of 1-Methoxybutane-2-sulfonyl Chloride Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of reactive intermediates like 1-Methoxybutane-2-sulfonyl chloride is a critical checkpoint in the synthesis of novel chemical entities. The inherent reactivity of sulfonyl chlorides, while advantageous in synthesis, presents a significant challenge for analytical characterization. This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-Methoxybutane-2-sulfonyl chloride. We will explore a recommended method, compare it with viable alternatives, and detail the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

The Analytical Challenge: Stability and Reactivity

1-Methoxybutane-2-sulfonyl chloride (C₅H₁₁ClO₃S) is a reactive organic compound featuring a sulfonyl chloride functional group. This group is susceptible to nucleophilic attack, particularly hydrolysis, which can lead to the formation of the corresponding sulfonic acid, a common impurity.[1][2] Therefore, the primary challenge in developing an HPLC method is to ensure the analyte's stability throughout the analytical process. This necessitates careful selection of the mobile phase, column chemistry, and temperature to prevent on-column degradation.[3]

Recommended HPLC Method for Purity Determination

Based on extensive experience with analogous compounds, a reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of 1-Methoxybutane-2-sulfonyl chloride. This approach provides excellent separation of non-polar to moderately polar compounds.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining and separating the relatively non-polar 1-Methoxybutane-2-sulfonyl chloride from more polar impurities like its sulfonic acid degradant.[3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe use of a water/acetonitrile gradient allows for efficient elution of the analyte and any potential impurities with varying polarities.[3] The addition of formic acid helps to control the pH, which is crucial for peak shape and for minimizing the hydrolysis of the sulfonyl chloride on-column.[4]
Gradient Elution 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-13 min: 90% to 40% B13-15 min: 40% BA gradient elution is preferred over an isocratic method to ensure good resolution between the main peak and any early or late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a controlled and slightly elevated temperature can improve peak shape and reproducibility. However, excessively high temperatures should be avoided to prevent thermal degradation of the analyte.[3]
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection UV at 210 nmWhile 1-Methoxybutane-2-sulfonyl chloride lacks a strong chromophore, it exhibits UV absorbance at lower wavelengths. 210 nm is a common choice for compounds with limited UV absorption.
Sample Preparation Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.Acetonitrile is a suitable solvent as it is compatible with the mobile phase and is aprotic, thus minimizing the risk of sample degradation prior to injection.[1]

Comparative Analysis of HPLC Conditions

To illustrate the importance of method optimization, let's compare our recommended method with two alternative approaches. The following table presents simulated data to highlight the potential outcomes.

ParameterMethod A (Recommended)Method B (Isocratic Elution)Method C (Alternative Column)
Elution GradientIsocratic (60% Acetonitrile)Gradient
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)
Retention Time (Analyte) 8.5 min5.2 min7.1 min
Resolution (Analyte/Impurity 1) 2.81.32.1
Tailing Factor (Analyte) 1.11.61.3
Theoretical Plates 12,0007,50010,500

Analysis of Comparative Data:

  • Method A (Recommended): The gradient elution on the C18 column provides the best overall performance with excellent resolution between the analyte and a key impurity, a sharp peak shape (low tailing factor), and high column efficiency (theoretical plates).

  • Method B (Isocratic Elution): While faster, the isocratic method suffers from poor resolution, making it difficult to accurately quantify impurities that elute close to the main peak. The peak shape is also less ideal.

  • Method C (Alternative Column): A C8 column, being less retentive than a C18, results in a shorter retention time. While the resolution is acceptable, it is not as good as the recommended method. A C18 column generally provides better retention and separation for compounds of this nature.

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical flow from initial method development to full validation, ensuring a robust and reliable analytical procedure.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) MD1 Define Analytical Requirements MD2 Literature Search & Prior Knowledge MD1->MD2 MD3 Select Column & Mobile Phase MD2->MD3 MD4 Optimize Chromatographic Conditions MD3->MD4 V1 System Suitability MD4->V1 Transfer to Validation V2 Specificity V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 LOD & LOQ V5->V6 V7 Robustness V6->V7 Final Final V7->Final Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

A Deep Dive into Method Validation: Ensuring Trustworthiness

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[5][6] The core validation parameters, as defined by the ICH, are crucial for ensuring the integrity of the purity data.[7][8]

Experimental Protocols for Validation

1. System Suitability: This is performed before any other validation experiments to ensure the chromatographic system is performing adequately.

  • Procedure: Inject the standard solution of 1-Methoxybutane-2-sulfonyl chloride five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

2. Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

  • Procedure:

    • Analyze a blank (diluent).

    • Analyze a sample of 1-Methoxybutane-2-sulfonyl chloride.

    • Analyze a sample spiked with potential impurities (e.g., the corresponding sulfonic acid).

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the degradation products do not interfere with the quantification of the analyte.[9]

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the spiked samples and stressed samples. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

3. Linearity and Range: This establishes that there is a linear relationship between the concentration of the analyte and the detector response over a specified range.[6]

  • Procedure: Prepare a series of at least five standard solutions of 1-Methoxybutane-2-sulfonyl chloride at different concentrations (e.g., 50% to 150% of the target concentration). Inject each solution and plot a graph of peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

4. Accuracy: This demonstrates the closeness of the test results obtained by the method to the true value.[6]

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of 1-Methoxybutane-2-sulfonyl chloride at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each sample in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of 1-Methoxybutane-2-sulfonyl chloride at the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

7. Robustness: This measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Conclusion

Validating the purity of 1-Methoxybutane-2-sulfonyl chloride using HPLC is a meticulous process that demands a deep understanding of the compound's chemistry and the principles of chromatographic separation. The recommended RP-HPLC method, coupled with a comprehensive validation plan following ICH guidelines, provides a reliable framework for ensuring the quality and consistency of this critical synthetic intermediate. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, researchers can have high confidence in their analytical results, which is paramount for the successful progression of drug development and other chemical research endeavors.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies.
  • "avoiding impurities in the synthesis of sulfonyl chlorides" - Benchchem.
  • Steps for HPLC Method Validation - Pharmaguideline.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate.
  • 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S) - PubChemLite.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr - Ovid.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Buy 3-Methoxybutane-2-sulfonyl chloride - Smolecule.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.

Sources

Comparative Guide: IR Spectroscopic Characterization of 1-Methoxybutane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxybutane-2-sulfonyl chloride is a specialized electrophilic building block, frequently utilized in the synthesis of sulfonamide-based pharmacophores. Its structural duality—containing both a reactive sulfonyl chloride warhead and a chemically distinct ether linkage—presents unique analytical challenges.

This guide provides a technical comparison of the infrared (IR) spectral signature of 1-Methoxybutane-2-sulfonyl chloride against its primary degradation product, 1-methoxybutane-2-sulfonic acid. We focus on distinguishing the diagnostic sulfonyl chloride bands from the interfering ether and alkyl signals, providing a robust logic for purity assessment without immediate recourse to NMR.

Part 1: Theoretical Framework & Spectral Assignments

The infrared spectrum of 1-Methoxybutane-2-sulfonyl chloride is dominated by three competing signal sets: the sulfonyl chloride (


), the ether (

), and the alkyl backbone.
The Diagnostic Challenge

In standard alkyl sulfonyl chlorides, the symmetric


 stretch (

) is a primary identifier. However, in this specific molecule, the methoxy ether linkage generates a strong C-O asymmetric stretch in the nearly identical region (

), creating potential signal convolution. Furthermore, the methyl bending vibration (

) often overlaps with the asymmetric

stretch.
Comprehensive Assignment Table

The following data synthesizes theoretical group frequencies with empirical shifts observed in


-functionalized sulfonyl chlorides.
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Sulfonyl Chloride

1365 – 1385 StrongPrimary Diagnostic. Often appears as a doublet or has a shoulder due to rotational isomers or Fermi resonance.
Sulfonyl Chloride

1160 – 1180 StrongSecondary Diagnostic. Sharp band. distinct from the broader ether bands.[1]
Ether (Methoxy)

1100 – 1130StrongInterference Warning. Can merge with

. Look for peak separation.
Alkyl Chain

2850 – 2980MediumTypical alkane diagnostic; useful for baseline normalization.
Alkyl (Methyl)


Medium"Umbrella" bend. Often buried under the stronger

peak.
S-Cl Bond

360 – 380WeakFar IR. Usually not visible in standard 4000–400

scans.

Part 2: Comparative Diagnostics (Purity Assessment)

The most critical application of IR for this molecule is determining if the sulfonyl chloride has hydrolyzed to the sulfonic acid due to moisture exposure. This is a binary "Go/No-Go" decision point in synthesis.

Target vs. Hydrolysis Product (Sulfonic Acid)

The hydrolysis reaction transforms the


 group into 

. This results in three massive spectral shifts:
  • Loss of S-Cl Character: The sharp

    
     doublets broaden significantly.
    
  • Appearance of Hydroxyls: Sulfonic acids are hygroscopic and form strong hydrogen bonds.

  • Frequency Shift: The

    
     stretches shift to lower frequencies in the acid/salt form.
    
Comparative Data Table
FeatureTarget: Sulfonyl Chloride (

)
Impurity: Sulfonic Acid (

)
3600 – 2400

Clean Baseline. No significant absorption (unless wet solvent).Massive Broad Band. OH stretching from

and hydrates.

Sharp, Distinct Peak. Broad/Shifted. Often shifts lower (

) and broadens.

Sharp Peak. Merged. often merges with ether peaks into a broad "fingerprint" blob.
Decision Logic Pathway

The following diagram illustrates the decision logic for a researcher analyzing the crude product.

IR_Logic Start Analyze Crude Sample (Neat/ATR) CheckOH Check 3400-2400 cm⁻¹ region Start->CheckOH OH_Present Broad Absorption Detected (OH Stretch) CheckOH->OH_Present Yes OH_Absent Baseline Flat CheckOH->OH_Absent No Result_Acid Hydrolyzed: Sulfonic Acid Present (REJECT / RE-CHLORINATE) OH_Present->Result_Acid CheckSO2 Check 1375 cm⁻¹ & 1175 cm⁻¹ OH_Absent->CheckSO2 SharpPeaks Sharp, Strong Bands Found CheckSO2->SharpPeaks Yes BroadPeaks Broad/Shifted Bands CheckSO2->BroadPeaks No Result_Pure Target: Sulfonyl Chloride Confirmed (PROCEED) SharpPeaks->Result_Pure BroadPeaks->Result_Acid Likely Salt/Hydrate

Caption: Figure 1. Spectral decision tree for validating 1-Methoxybutane-2-sulfonyl chloride integrity.

Part 3: Experimental Protocol (Self-Validating System)

To ensure the spectral data is reliable and not an artifact of atmospheric moisture reacting with the sample during measurement, follow this "Self-Validating" protocol.

Sample Preparation (Moisture Exclusion)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets. KBr is hygroscopic and can induce hydrolysis during the measurement, leading to false negatives.

  • Solvent: If measuring in solution, use anhydrous

    
     or 
    
    
    
    . Avoid alcohols (reacts to form esters) or DMSO (can react violently).
The "Time-Resolved" Validation Step

Since sulfonyl chlorides are reactive, a single scan is insufficient for rigorous validation.

  • T=0 Scan: Place the neat oil/solid on the ATR crystal under a blanket of dry Nitrogen or Argon. Scan immediately.

  • T=5 Scan: Leave the sample exposed to ambient air for 5 minutes.

  • Overlay: Compare T=0 and T=5.

    • Validation: If the T=0 scan shows sharp peaks at 1375/1175

      
       and the T=5 scan begins to show a "hump" at 3400 
      
      
      
      , your T=0 scan is valid (the compound is reactive, as expected).
    • Artifact Check: If T=0 already has the 3400

      
       band, the sample was hydrolyzed before analysis.
      
Analytical Workflow Diagram

Workflow Synthesis Synthesis (Chlorosulfonation) Quench Ice/Water Quench (Critical Timing) Synthesis->Quench Extract DCM Extraction & Drying (MgSO4) Quench->Extract Evap Rotary Evap (< 40°C) Extract->Evap ATR_Prep ATR Prep (N2 Purge) Evap->ATR_Prep Scan FT-IR Scan (4000-600 cm⁻¹) ATR_Prep->Scan Decision Compare vs Ref Table Scan->Decision

Caption: Figure 2. Optimized analytical workflow to minimize hydrolysis artifacts during characterization.

Part 4: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general functional group assignments).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for specific group frequencies including sulfonyl chlorides).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Sulfonyl Chlorides. NIST Chemistry WebBook, SRD 69. (Verified source for comparative spectra of structural analogs like methanesulfonyl chloride).

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Detailed physics of the S=O stretch and Fermi resonance effects).

Sources

Elemental analysis data for 1-Methoxybutane-2-sulfonyl chloride confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elemental Analysis & Structural Confirmation of 1-Methoxybutane-2-sulfonyl Chloride

Executive Summary

1-Methoxybutane-2-sulfonyl chloride (CAS: 1339022-44-4) is a specialized aliphatic sulfonyl chloride building block used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this secondary aliphatic analog exhibits heightened sensitivity to moisture and thermal stress.

This guide provides a definitive reference for confirming the identity and purity of 1-Methoxybutane-2-sulfonyl chloride using Elemental Analysis (EA) . It compares EA performance against alternative characterization methods (NMR, Titration) and details specific protocols to distinguish the active reagent from its primary degradation product, 1-methoxybutane-2-sulfonic acid .

Part 1: The Reference Data (Theoretical vs. Impurity Profile)

The primary challenge in confirming 1-Methoxybutane-2-sulfonyl chloride is detecting the "silent" hydrolysis that occurs during storage or improper handling. Elemental Analysis provides a quantitative "Chlorine Cliff"—a sharp distinction between the active chloride and the hydrolyzed acid that NMR may obscure if proton exchange is rapid.

Table 1: Theoretical Elemental Composition (Weight %)

Use these values as the baseline for Certificate of Analysis (CoA) validation.

ElementTarget: Sulfonyl Chloride (C₅H₁₁ClO₃S)Impurity A: Sulfonic Acid (C₅H₁₂O₄S)Impurity B: Methyl Ester (C₆H₁₄O₄S)*Differentiation Logic
Carbon (C) 32.18% 35.70%39.54%Hydrolysis increases %C by ~3.5%.
Hydrogen (H) 5.94% 7.19%7.74%Minor variance; less diagnostic.
Chlorine (Cl) 18.99% 0.00% 0.00% CRITICAL INDICATOR. Any drop below 18.5% signals degradation.
Sulfur (S) 17.18% 19.06%17.59%Hydrolysis concentrates sulfur content.
Oxygen (O) 25.71% 38.05%35.12%Significant increase in O signals hydrolysis.

*Impurity B (Methyl Ester) forms if the sample is quenched with methanol or analyzed in methanolic solvents.

Part 2: Experimental Protocol (Self-Validating Workflow)

Handling aliphatic sulfonyl chlorides requires strict exclusion of atmospheric moisture.[3][4] Standard EA protocols often fail because the sample hydrolyzes during the weighing process.

Methodology: Inert Handling for Combustion Analysis
  • Preparation:

    • Equip a glove bag or glove box with dry Nitrogen/Argon.

    • Pre-dry the combustion capsules (tin or silver) to remove surface moisture.

  • Sampling:

    • Remove the reagent from

      
       storage and allow it to reach room temperature inside a desiccator to prevent condensation.
      
    • Crucial Step: Weigh 2–3 mg of the sample directly into the capsule inside the inert atmosphere.

    • Sealing: Cold-weld the capsule immediately. Do not use solvent evaporation techniques (e.g., dissolving in DCM and evaporating) as this concentrates trace water and accelerates hydrolysis.

  • Analysis:

    • Run a blank (empty capsule) and a standard (e.g., Sulfanilamide) to calibrate the CHNS detector.

    • For Chlorine determination, use Schöniger Flask Combustion followed by Ion Chromatography (IC) or Potentiometric Titration if an automated CHNS-Cl analyzer is unavailable.

Data Interpretation (The "Self-Validating" Check)
  • Scenario 1 (Pass): Cl is

    
    ; C is 
    
    
    
    .
  • Scenario 2 (Hydrolysis): Cl is

    
    ; C is 
    
    
    
    .
  • Scenario 3 (Solvent Trap): Cl is

    
    ; C is 
    
    
    
    .

Part 3: Comparative Performance Analysis

Why use Elemental Analysis when NMR is faster? This section objectively compares EA against common alternatives for this specific compound.

Comparison Guide: EA vs. NMR vs. Titration
FeatureElemental Analysis (EA) 1H NMR Spectroscopy Argentometric Titration
Primary Utility Bulk Purity & Composition Structural ConnectivityFunctional Activity (Hydrolyzable Cl)
Detection of Hydrolysis Excellent. Detects loss of Cl and gain of O/C directly.Moderate. Acid proton often exchanges/broadens; difficult to quantify exactly without internal standard.Good. Measures Cl⁻ released, but cannot distinguish free HCl impurity from active Sulfonyl-Cl.
Sample Destructiveness Destructive (2-3 mg).Non-destructive.Destructive.
Blind Spots Cannot distinguish isomers (e.g., 1-methoxy vs 2-methoxy).Insensitive to inorganic salts (e.g., trapped NaCl/KCl).False positives from inorganic chloride salts.
Verdict Gold Standard for CoA. Required to prove the material is not just a "soup" of organic fragments.Gold Standard for ID. Required to prove the methoxy group position.Best for Process Control. Quick check before using the reagent in bulk.

Part 4: Stability & Degradation Pathway

Understanding the degradation logic is essential for interpreting "failed" EA data. Aliphatic sulfonyl chlorides degrade via a nucleophilic attack by water, expelling HCl.

Visualizing the Hydrolysis Pathway

HydrolysisPathway cluster_EA Impact on Elemental Analysis Target 1-Methoxybutane-2-sulfonyl chloride (C5H11ClO3S) Active Reagent Transition Tetrahedral Intermediate Target->Transition + H2O (Slow) Water H2O (Moisture) Water->Transition Acid 1-Methoxybutane-2-sulfonic acid (C5H12O4S) Inactive Impurity Transition->Acid - HCl (Fast) HCl HCl (Gas/Acid) Transition->HCl Result Result: %Cl drops to 0% %C increases %S increases Acid->Result

Figure 1: Hydrolysis pathway of 1-Methoxybutane-2-sulfonyl chloride. Note that the loss of the heavy Chlorine atom (35.45 amu) significantly shifts the weight percentages of the remaining elements.

References

  • PubChem. (n.d.). 1-Methoxybutane-2-sulfonyl chloride (Compound). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Shevchuk, O. I., et al. (2025).[5] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

Sources

A Comprehensive Guide to the Crystallographic Analysis of 1-Methoxybutane-2-sulfonyl Chloride and Its Analogs: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the nuanced understanding of molecular architecture is paramount. Sulfonyl chlorides, as key intermediates in the synthesis of a multitude of bioactive compounds, present a critical area of study. Their three-dimensional structure dictates their reactivity and potential biological interactions. This guide addresses the current informational gap regarding the crystallographic data of 1-methoxybutane-2-sulfonyl chloride and its analogs.

Currently, a comprehensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and chemical information repositories like PubChem, reveals a notable absence of published crystal structures for 1-methoxybutane-2-sulfonyl chloride. This guide, therefore, pivots from a direct comparison of existing data to a forward-looking, methodological framework. It serves as a detailed roadmap for researchers to synthesize, crystallize, and analyze this class of compounds, thereby generating novel and valuable structural data. Furthermore, we will explore alternative and complementary analytical techniques and introduce computational modeling as a powerful predictive tool.

The Significance of Structural Elucidation

The precise knowledge of the crystal structure of 1-methoxybutane-2-sulfonyl chloride and its analogs is crucial for several reasons:

  • Conformational Analysis: Understanding the preferred spatial arrangement of the methoxy, butyl, and sulfonyl chloride moieties can provide insights into the molecule's steric and electronic properties.

  • Intermolecular Interactions: The crystal packing reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which influence physical properties like melting point and solubility.

  • Reactivity Prediction: The geometry of the sulfonyl chloride group, including bond lengths and angles, can inform its electrophilicity and susceptibility to nucleophilic attack, a key step in the synthesis of sulfonamides and other derivatives.

Part 1: A Proposed Synthetic and Crystallographic Workflow

Given the absence of crystallographic data, the first step is the synthesis and purification of 1-methoxybutane-2-sulfonyl chloride and a selection of its analogs. This will be followed by a systematic approach to crystal growth and subsequent X-ray diffraction analysis.

Experimental Protocols

The synthesis of the target compound can be approached via a two-step process involving the preparation of the corresponding thiol followed by its oxidative chlorination.

Step 1: Synthesis of 1-Methoxy-2-butanethiol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-methoxy-2-butanol (1 equivalent) in an appropriate solvent such as toluene.

  • Thiolation: To this solution, add thiourea (1.1 equivalents). The mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After completion, the reaction mixture is cooled, and a solution of sodium hydroxide (2.2 equivalents) in water is added. The mixture is then refluxed for an additional period to hydrolyze the thiouronium salt intermediate.

  • Workup and Purification: Upon cooling, the aqueous layer is separated and acidified with a dilute acid (e.g., 1 M HCl). The resulting thiol is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude thiol can be purified by distillation.

Step 2: Oxidative Chlorination to 1-Methoxybutane-2-sulfonyl Chloride

A rapid and efficient method for the oxidation of thiols to sulfonyl chlorides involves the use of N-chlorosuccinimide (NCS) in the presence of an acid.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the purified 1-methoxy-2-butanethiol (1 equivalent) in a suitable solvent mixture, such as acetonitrile and dilute hydrochloric acid.[1]

  • Oxidation: Cool the solution in an ice bath and add N-chlorosuccinimide (4 equivalents) portion-wise, maintaining the temperature below 10 °C.[1]

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude sulfonyl chloride should be purified promptly, for instance by flash chromatography on silica gel, to minimize decomposition.

Obtaining X-ray quality single crystals is often the most challenging step. Several methods should be attempted in parallel.

  • Slow Evaporation: Dissolve the purified sulfonyl chloride in a suitable volatile solvent (e.g., hexane, ethyl acetate, or a mixture) to create a near-saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[3][4]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[5]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.[6]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any missed symmetry elements.[7][8]

Diagram of the Proposed Workflow

G cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start 1-Methoxy-2-butanol thiol 1-Methoxy-2-butanethiol start->thiol Thiolation & Hydrolysis sulfonyl_chloride 1-Methoxybutane-2-sulfonyl chloride thiol->sulfonyl_chloride Oxidative Chlorination crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) sulfonyl_chloride->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structure Validation structure_solution->validation G cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_data Data Integration & Analysis synthesis Synthesis & Purification crystallography Single-Crystal X-ray Diffraction synthesis->crystallography spectroscopy NMR, IR, Mass Spectrometry synthesis->spectroscopy analysis Structure-Property Relationship Analysis crystallography->analysis spectroscopy->analysis dft DFT Geometry Optimization dft->analysis csp Crystal Structure Prediction csp->analysis

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Methoxybutane-2-sulfonyl chloride

[1][2][3]

Executive Safety Summary (BLUF)

1-Methoxybutane-2-sulfonyl chloride belongs to the class of aliphatic sulfonyl chlorides. It is an electrophilic reagent that presents immediate physical and health hazards.

  • Primary Hazard: Water Reactivity. This compound reacts violently with water (hydrolysis) to generate Hydrochloric Acid (HCl) gas and 1-methoxybutane-2-sulfonic acid .

  • Operational Directive: NEVER pour this chemical directly into a drain or trash bin. NEVER add water directly to the concentrated chemical.[1]

  • Disposal Route: The preferred method is lab-packing for removal by a licensed hazardous waste hauler. In-house quenching is permitted only for small quantities (<50 mL) by experienced personnel using the protocol defined below.

Hazard Mechanism & Causality[6][7]

To handle this chemical safely, you must understand the underlying reactivity.[2] The sulfonyl chloride functional group (

The Hydrolysis Reaction:

Why this matters:

  • Exotherm: The reaction releases significant heat. If water is added to the chemical, the heat cannot dissipate, potentially causing the container to rupture or the material to flash-boil.[2]

  • Gas Generation: The rapid evolution of HCl gas creates an immediate inhalation hazard and pressure hazard in closed vessels.

  • Acidification: The byproduct (sulfonic acid) is a non-volatile strong acid, rendering the resulting mixture Corrosive (pH < 2).

Personal Protective Equipment (PPE) & Controls

CategoryRequirementScientific Rationale
Respiratory Fume Hood (Mandatory) HCl gas is a lachrymator and severe respiratory irritant. All transfers must occur under negative pressure.
Hand Protection Double Nitrile (0.11mm min) or Silver Shield Sulfonyl chlorides can permeate standard latex. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Goggles + Face Shield Safety glasses are insufficient against splashes that carry corrosive acid/chloride mix.
Skin Protection Lab Coat (Buttoned) + Chemical Apron Protects against projectile droplets during potential violent hydrolysis.

Disposal Decision Logic

The following decision tree outlines the operational workflow for disposing of 1-Methoxybutane-2-sulfonyl chloride.

DisposalWorkflowStartWaste Generation:1-Methoxybutane-2-sulfonyl chlorideCheckQtyAssess QuantityStart->CheckQtyLargeScale> 50 mL orUnknown PurityCheckQty->LargeScaleSmallScale< 50 mL &Known PurityCheckQty->SmallScaleCommercialRoute A:Commercial Waste Hauler(Lab Pack)LargeScale->CommercialSafety PriorityInHouseRoute B:In-House Quenching(Chemical Treatment)SmallScale->InHouseIf Capability ExistsPrepPrepare Ice/Base Bath(NaOH or Na2CO3)InHouse->PrepAddSlow Addition:Chemical INTO WaterPrep->AddCheckpHCheck pH(Target 6-9)Add->CheckpHAdjustAdjust with BaseCheckpH->AdjustpH < 6FinalDisposeDispose as AqueousChemical WasteCheckpH->FinalDisposepH 6-9Adjust->CheckpH

Figure 1: Decision logic for the safe disposal of sulfonyl chlorides. Note the strict separation between large-scale commercial disposal and small-scale in-house quenching.

Protocol A: Commercial Disposal (Preferred)

For quantities exceeding 50 mL, or if the material is old/crystallized, do not attempt to quench. [2]

  • Labeling: Mark the container clearly: "Hazardous Waste - 1-Methoxybutane-2-sulfonyl chloride - Water Reactive - Corrosive."

  • Primary Container: Ensure the cap is tight but not overtightened (if pressure builds, the cap should be the failure point, not the glass).[2] Tape the cap with electrical tape to prevent loosening due to vibration.

  • Secondary Containment: Place the bottle into a polyethylene bag (Ziploc), then into a plastic secondary container.

  • Storage: Store in a dedicated "Corrosives" cabinet, segregated from amines, alcohols, and oxidizers, until the waste hauler arrives.

Protocol B: In-House Quenching (Small Scale Only)

Warning: This procedure generates heat and HCl gas. Perform only in a functioning fume hood.

Materials Needed
  • 1 L Beaker (wide mouth)

  • Stir plate and magnetic stir bar

  • Crushed ice

  • Sodium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) or Sodium Hydroxide (
    
    
    , 10% solution)
  • pH strips or meter[2]

  • Thermometer[2][3]

Step-by-Step Methodology
  • Prepare the Heat Sink:

    • In the 1 L beaker, create a slurry of crushed ice and water (approx. 500 mL).

    • Why: The ice absorbs the heat of hydrolysis ($ \Delta H_{rxn} < 0 $), preventing the reaction from becoming a runaway thermal event.

  • Basify the Sink:

    • Add Sodium Carbonate (~10-20 g) or 10% NaOH to the ice slurry.

    • Why: This neutralizes the HCl and Sulfonic Acid immediately upon formation, preventing the solution from becoming a fuming acid bath.[2]

  • Controlled Addition (The Critical Step):

    • Rule: Add the Sulfonyl Chloride to the Ice/Water. NEVER the reverse.

    • Using an addition funnel or a pipette (for very small amounts), add the 1-Methoxybutane-2-sulfonyl chloride dropwise to the stirring ice slurry.

    • Monitor temperature.[4][3] If T > 20°C, stop and add more ice.

  • Digestion Period:

    • Once addition is complete, allow the mixture to stir for 30–60 minutes.

    • Why: Sulfonyl chlorides are hydrophobic. They may form "oily beads" at the bottom that are unreacted. Vigorous stirring ensures the water penetrates these beads for full hydrolysis.

  • Validation (Self-Correcting Step):

    • Test the pH. It should be neutral (pH 7) or slightly basic (pH 8-9).

    • Correction: If pH < 7, add more base and stir for 15 minutes.

    • Check for biphasic layers. If an oily bottom layer persists, it may be unreacted chloride.[2] Continue stirring or add a small amount of acetone to increase solubility (caution: acetone is flammable).

  • Final Disposal:

    • Once the solution is homogeneous, cool, and pH-neutral, bottle it as "Aqueous Waste contaminated with Sulfonates."

    • Do not pour down the drain unless your facility has a specific permit for neutralized sulfonate salts.

Emergency Procedures: Spills

If 1-Methoxybutane-2-sulfonyl chloride is spilled outside the fume hood:

  • Evacuate: Clear the immediate area. The vapors are lachrymatory.[4][5]

  • Do NOT use Water: Spraying water on the spill will generate a cloud of HCl gas.

  • Absorb: Use a dry, inert absorbent (Vermiculite, Dry Sand, or a commercial "Acid/Organic" spill pad).[2]

  • Neutralize (Carefully): Once absorbed, the solid waste can be treated with soda ash (sodium carbonate) to neutralize acidity.

  • Collect: Scoop into a hazardous waste pail labeled "Debris contaminated with Sulfonyl Chloride."

Regulatory Classification

When disposing of this material, utilize the following Resource Conservation and Recovery Act (RCRA) codes:

  • D002: Corrosive Waste (Aqueous pH < 2).

  • D003: Reactive Waste (Reacts violently with water).

Note: Even if quenched, the resulting waste may still be classified as hazardous chemical waste depending on local regulations regarding sulfonates.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Personal protective equipment for handling 1-Methoxybutane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide immediate, actionable safety intelligence for 1-Methoxybutane-2-sulfonyl chloride (CAS: 1339022-44-4) . It prioritizes the "Fatal if Inhaled" and "Reacts Violently with Water" classifications, moving beyond standard SDS boilerplate to operational strategy.

Part 1: Executive Safety Summary (Immediate Action Card)

Status: High-Risk Reagent Primary Hazards: Fatal if Inhaled (Cat. 2) , Causes Severe Skin Burns (Cat.[1][2][3] 1B) , Water Reactive (EUH014) .

Critical EventImmediate Action Protocol
Inhalation Evacuate immediately. Move victim to fresh air. If breathing stops, apply artificial respiration (use a pocket mask, not mouth-to-mouth due to corrosive residue). Call Emergency Services.
Skin Contact Drench. Immediately flush with water for >15 minutes. Remove contaminated clothing under the shower. Do not neutralize with base on skin (exotherm risk).
Eye Contact Irrigate. Hold eyelids apart and flush continuously with water/saline for >15 minutes. Consult an ophthalmologist immediately.
Spill (Hood) Isolate. Close sash. Absorb with dry sand or vermiculite. Do not use water.[1][4]
Spill (Floor) Evacuate Lab. Do not attempt cleanup without Self-Contained Breathing Apparatus (SCBA) if fumes are present.

Part 2: Chemical Intelligence & Hazard Analysis[3][7]

The Molecule & Reactivity Profile

1-Methoxybutane-2-sulfonyl chloride is an aliphatic sulfonyl chloride. Unlike its aromatic counterparts (e.g., Tosyl chloride), aliphatic variants often exhibit higher volatility and faster hydrolysis rates.

  • Moisture Sensitivity: The sulfonyl chloride moiety (

    
    ) is an electrophilic warhead. Upon contact with water (even atmospheric humidity), it hydrolyzes rapidly to form 1-methoxybutane-2-sulfonic acid  and hydrogen chloride (HCl) gas .
    
    • Mechanism:[2][4][5] Nucleophilic attack by water on sulfur, displacing chloride.

    • Thermodynamics: Highly exothermic. In a closed container, this generates pressure (rupture risk).[5] In the lungs, this generates hydrochloric acid in situ, leading to pulmonary edema (hence "Fatal if Inhaled").

Physical Properties (Estimated/Extrapolated)
  • State: Liquid (Melting point approx. -54°C).

  • Density: ~1.2–1.3 g/mL (Typical for aliphatic sulfonyl chlorides).

  • Solubility: Reacts with water; soluble in DCM, THF, Ethyl Acetate, Toluene.

Part 3: The Barrier Strategy (PPE & Engineering Controls)

Due to the Category 2 Inhalation Toxicity , reliance on PPE alone is a failed strategy. Engineering controls are the primary line of defense.

Engineering Controls
  • Primary Containment: All handling MUST occur within a certified chemical fume hood with a sash height <18 inches.

  • Secondary Containment: Use a spill tray large enough to contain 110% of the volume.

  • Atmosphere: Inert gas blanket (Nitrogen or Argon) is required to prevent hydrolysis-induced pressurization.

Personal Protective Equipment (PPE) Matrix
Body AreaStandard Operation (In Hood)High-Risk Operation (Spill/Scale-up)
Respiratory Fume Hood Only. No respirator required if sash is closed.SCBA (Self-Contained Breathing Apparatus) if outside hood containment.
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Neoprene.Laminate (Silver Shield): Required for spill cleanup or prolonged immersion.
Eyes/Face Chemical Splash Goggles (ANSI Z87.1).Splash Goggles + 8-inch Face Shield.[1]
Body Lab coat (cotton/poly blend) + Chemical Apron.Tyvek® or chemically resistant suit.

Part 4: Operational Protocol

"The Dry Path": Handling & Transfer

Objective: Transfer reagent without moisture contamination or vapor release.

  • Preparation: Bake all glassware (flasks, syringes) at 120°C or flame-dry under vacuum. Backfill with Argon.

  • Weighing:

    • Preferred: Tare a dry, septum-capped flask. Transfer liquid via gas-tight syringe inside the fume hood. Weigh the closed flask.

    • Avoid: Open weighing boats. The atmospheric moisture will degrade the reagent and release HCl fumes immediately.

  • Solvent Choice: Use anhydrous solvents (DCM, THF). Avoid nucleophilic solvents (Alcohols, Amines) unless they are the intended reactants.

"The Wet Path": Quenching & Disposal (Deactivation)

Objective:[6] Controlled hydrolysis of excess reagent.[7][8] Risk:[4][5][9][10] Adding water to the reagent causes a violent exotherm and "spitting" of acid.

The "Reverse Quench" Method:

  • Setup: Prepare a "Kill Pot" containing 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) and crushed ice.
  • Dilution: Dilute the reaction mixture or waste reagent with an inert solvent (e.g., Toluene or DCM) to act as a heat sink.

  • Addition: Slowly add the diluted reagent into the stirred Kill Pot.

    • Observation: Effervescence (

      
      ) indicates active quenching.
      
  • Validation: Check pH. It must remain basic (pH > 8). If acidic, add more base.

  • Phase Split: The organic layer may contain the sulfonamide/sulfonate product; the aqueous layer contains the neutralized salts.

Part 5: Visualizations (Logic & Workflows)

PPE Decision Logic

This diagram illustrates the decision-making process for selecting protection based on the operational state.

PPE_Logic Start Start: Handling 1-Methoxybutane-2-sulfonyl chloride HoodCheck Is work contained in Fume Hood? Start->HoodCheck ScaleCheck Volume > 100 mL? HoodCheck->ScaleCheck Yes Emergency STOP WORK. Requires SCBA & Hazmat Response. HoodCheck->Emergency No (Vapor Hazard) StandardPPE Standard Protocol: - Splash Goggles - Double Nitrile Gloves - Lab Coat ScaleCheck->StandardPPE No EnhancedPPE Enhanced Protocol: - Face Shield + Goggles - Chem-Resistant Apron - Laminate Gloves (Silver Shield) ScaleCheck->EnhancedPPE Yes

Caption: Decision tree for selecting appropriate PPE based on containment and scale.

Deactivation Workflow

This workflow ensures safe destruction of the sulfonyl chloride functionality.

Deactivation Waste Waste Reagent (R-SO2Cl) Dilution Dilute with DCM/Toluene (Heat Sink) Waste->Dilution Addition Slow Addition (Dropwise) Dilution->Addition KillPot Kill Pot: Ice + 10% Na2CO3 (Stirring) KillPot->Addition Recipient Check Check pH > 8 Check for CO2 stop Addition->Check Disposal Dispose as Halogenated Organic Waste Check->Disposal Yes Retreat Add more Base Check->Retreat No Retreat->Check

Caption: Step-by-step "Reverse Quench" protocol to prevent thermal runaway.

Part 6: References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methoxybutane-2-sulfonyl chloride. Retrieved from

  • PubChem. (2025).[11] Compound Summary: 1-Methoxybutane-2-sulfonyl chloride (CID 64397963).[11][12] National Library of Medicine.[11] Retrieved from [11]

  • BenchChem. (2025).[7][13] Technical Support: Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Sulfonyl Chlorides. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.